molecular formula C10H12FNO B13451123 (3S)-3-(3-fluorophenoxy)pyrrolidine

(3S)-3-(3-fluorophenoxy)pyrrolidine

Katalognummer: B13451123
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: AKHGRTYTFZRUHJ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-(3-fluorophenoxy)pyrrolidine is a chiral, fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in drug discovery due to its ability to contribute to molecular stereochemistry and explore three-dimensional pharmacophore space . The incorporation of a fluorine atom on the phenoxy ring is a strategic modification, as fluorination is a well-established strategy to fine-tune a compound's electronic properties, metabolic stability, and membrane permeability . The specific stereochemistry at the 3-position (S-configuration) is crucial for its potential biological activity, as the enantioselectivity of protein targets means different stereoisomers can exhibit vastly different binding modes and biological profiles . Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, and are found in numerous approved therapeutics . This makes (3S)-3-(3-fluorophenoxy)pyrrolidine a highly versatile building block for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound as a core scaffold to develop potential enzyme inhibitors, receptor ligands, and probes for biological systems. Its structure is particularly amenable for constructing molecular hybrids and for use in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific targets. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

Molekularformel

C10H12FNO

Molekulargewicht

181.21 g/mol

IUPAC-Name

(3S)-3-(3-fluorophenoxy)pyrrolidine

InChI

InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1

InChI-Schlüssel

AKHGRTYTFZRUHJ-JTQLQIEISA-N

Isomerische SMILES

C1CNC[C@H]1OC2=CC(=CC=C2)F

Kanonische SMILES

C1CNCC1OC2=CC(=CC=C2)F

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of (3S)-3-(3-fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Therapeutic Potential of Novel Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its stereochemical complexity and synthetic tractability allow for fine-tuning of pharmacological properties, making it a cornerstone in modern drug discovery.[1][2] (3S)-3-(3-fluorophenoxy)pyrrolidine is a novel chemical entity that, based on its structural motifs, is hypothesized to interact with monoamine transporters—critical regulators of neurotransmission.[4][5][6]

This guide provides a comprehensive, in-depth framework for determining the in vitro receptor binding affinity of (3S)-3-(3-fluorophenoxy)pyrrolidine for the human serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). We will move beyond a simple recitation of steps, delving into the rationale behind experimental design and data analysis to ensure the generation of robust, reliable, and reproducible data.

Foundational Principles: The Art and Science of Radioligand Binding Assays

Radioligand binding assays remain the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[4][7] The fundamental principle involves a competitive interaction between a radiolabeled ligand (the "hot" ligand) with known high affinity and specificity for the target, and the unlabeled test compound (the "cold" ligand), in this case, (3S)-3-(3-fluorophenoxy)pyrrolidine. By measuring the concentration-dependent displacement of the radioligand by our test compound, we can derive its inhibitory constant (Kᵢ), a direct measure of its binding affinity.

The Causality of Experimental Choices: Why Radioligand Assays?

While newer, non-radioactive methods exist, such as fluorescence-based assays[8][9], radioligand binding offers unparalleled sensitivity and a direct measure of binding without the potential confounding factors of fluorescent compound interference.[8] The choice of a competitive binding assay format is predicated on the need to determine the affinity of an unlabeled compound.

Experimental Workflow: A Step-by-Step Guide to Determining Binding Affinity

This section details the comprehensive protocol for assessing the binding affinity of (3S)-3-(3-fluorophenoxy)pyrrolidine at human SERT, DAT, and NET expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

Materials and Reagents

A meticulously prepared set of reagents is paramount for the success of these assays.

Reagent Supplier & Catalog No. Purpose
HEK293 cells stably expressing hSERT, hDAT, or hNETCommercially available (e.g., Revvity, PerkinElmer)Source of target transporters
Cell Culture Media (e.g., DMEM, RPMI-1640)VariesCell growth and maintenance
Fetal Bovine Serum (FBS)VariesSupplement for cell growth
Geneticin (G418)VariesSelection agent for stable cell lines
[³H]-CitalopramPerkinElmerRadioligand for SERT
[³H]-WIN 35,428PerkinElmerRadioligand for DAT
[³H]-NisoxetinePerkinElmerRadioligand for NET
ParoxetineSigma-AldrichReference compound for SERT
GBR 12909Tocris BioscienceReference compound for DAT
DesipramineSigma-AldrichReference compound for NET
(3S)-3-(3-fluorophenoxy)pyrrolidineSynthesized in-houseTest Compound
Assay Buffer (e.g., Tris-HCl, pH 7.4)VariesMaintain physiological pH
Scintillation CocktailVariesDetection of radioactivity
96-well microplatesVariesAssay vessel
Glass fiber filters (e.g., Whatman GF/C)WhatmanSeparation of bound from free radioligand
Cell Culture and Membrane Preparation

The quality of the biological material directly impacts the quality of the binding data.

  • Cell Culture : Culture HEK293 cells expressing the target transporter (hSERT, hDAT, or hNET) to confluency in appropriate media supplemented with FBS and a selection antibiotic like Geneticin.[7][10]

  • Harvesting : Gently scrape and harvest the cells, then centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis : Resuspend the cell pellet in ice-cold lysis buffer and homogenize to lyse the cells and release the membranes.

  • Membrane Isolation : Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C. The resulting pellet contains the cell membranes expressing the transporters.

  • Resuspension and Storage : Resuspend the membrane pellet in assay buffer, determine the protein concentration using a Bradford assay, and store at -80°C in aliquots.

Radioligand Binding Assay Protocol

The following protocol is designed for a 96-well plate format and should be performed in triplicate for each data point.

  • Compound Dilution : Prepare serial dilutions of (3S)-3-(3-fluorophenoxy)pyrrolidine and the respective reference compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Radioligand Preparation : Dilute the radioligand stock in assay buffer to a final concentration approximately equal to its Kₔ value. This ensures a good signal-to-noise ratio without excessive radioligand usage.

  • Assay Plate Setup :

    • Total Binding : Add 50 µL of assay buffer, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.

    • Non-specific Binding (NSB) : Add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM of the unlabeled reference compound), 50 µL of the diluted radioligand, and 100 µL of the membrane preparation. This determines the amount of radioligand that binds to non-target sites.[11][12]

    • Test Compound : Add 50 µL of each dilution of (3S)-3-(3-fluorophenoxy)pyrrolidine, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.

    • Reference Compound : Add 50 µL of each dilution of the reference compound, 50 µL of the diluted radioligand, and 100 µL of the membrane preparation.

  • Incubation : Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[13][14]

  • Termination and Filtration : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate the bound radioligand from the free radioligand.[10]

  • Quantification : Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter. The output will be in counts per minute (CPM).

Data Analysis: From Raw Counts to Affinity Constants

The raw CPM data must be processed to determine the binding affinity (Kᵢ) of the test compound.

  • Calculate Specific Binding : For each concentration of the test compound, calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the CPM of that well.

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curves : Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀ : Use non-linear regression analysis to fit the competition curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value).[15][16][17]

  • Calculate Kᵢ : Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

    • Where [L] is the concentration of the radioligand used in the assay and Kₔ is the dissociation constant of the radioligand for the transporter.

Historically, Scatchard analysis was used to determine binding parameters[11][18][19]; however, non-linear regression is now the preferred method due to its statistical advantages.[11][19]

Data Presentation and Interpretation

The final binding affinity data for (3S)-3-(3-fluorophenoxy)pyrrolidine should be presented in a clear and concise table, allowing for easy comparison of its potency at the different monoamine transporters.

Transporter Radioligand (3S)-3-(3-fluorophenoxy)pyrrolidine Kᵢ (nM) Reference Compound Reference Compound Kᵢ (nM)
hSERT[³H]-CitalopramExperimental ValueParoxetineExperimental Value
hDAT[³H]-WIN 35,428Experimental ValueGBR 12909Experimental Value
hNET[³H]-NisoxetineExperimental ValueDesipramineExperimental Value

Interpretation: A lower Kᵢ value indicates a higher binding affinity. By comparing the Kᵢ values across the three transporters, one can determine the selectivity profile of (3S)-3-(3-fluorophenoxy)pyrrolidine. For example, a significantly lower Kᵢ for SERT compared to DAT and NET would classify it as a selective serotonin reuptake inhibitor (SSRI).

Visualization of Concepts and Workflows

Visual aids are crucial for understanding complex biological assays and the underlying principles.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (hSERT, hDAT, or hNET) membrane_prep Membrane Preparation cell_culture->membrane_prep plate_setup 96-Well Plate Setup (Total, NSB, Test Compound) membrane_prep->plate_setup compound_prep Compound & Radioligand Dilution compound_prep->plate_setup incubation Incubation to Equilibrium plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific nl_regression Non-linear Regression (IC50 Determination) calc_specific->nl_regression cheng_prusoff Cheng-Prusoff Equation (Ki Calculation) nl_regression->cheng_prusoff results Final Ki Values & Selectivity Profile cheng_prusoff->results

Caption: Experimental workflow for determining in vitro receptor binding affinity.

competitive_binding cluster_ligands Ligands R Transporter RL Radioligand-Transporter Complex R->RL Forms RC Compound-Transporter Complex R->RC Forms L Radioligand ([³H]-L) L->R Binds C Test Compound (Cold) C->R Competes

Caption: Principle of competitive radioligand binding.

Concluding Remarks and Future Directions

This guide has outlined a robust and scientifically rigorous approach to determining the in vitro receptor binding affinity of the novel compound, (3S)-3-(3-fluorophenoxy)pyrrolidine, for the primary monoamine transporters. The data generated from these assays will provide a critical foundation for understanding its pharmacological profile and will guide subsequent functional assays (e.g., neurotransmitter uptake inhibition assays) and in vivo studies. By adhering to the principles of careful experimental design, appropriate controls, and sound data analysis, researchers can confidently characterize the therapeutic potential of this and other novel chemical entities.

References

  • Duggleby, R. G., & Waters, M. J. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. Journal of Receptor Research, 13(8), 1135-1146. [Link]

  • Glaxo Wellcome. Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide. [Link]

  • Prism, G. The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Sebaugh, J. L. (2011). A new nonlinear regression approach that allows detection of inter-individual differences in single-point radioligand binding. Defense Technical Information Center. [Link]

  • Scatchard Analysis Explained. (2026, January 26). CSIR NET LIFE SCIENCE COACHING. [Link]

  • Wikipedia contributors. (2023, November 28). Scatchard equation. In Wikipedia, The Free Encyclopedia. [Link]

  • Findlay, J. W., & Dillard, R. F. (2007). Biomarker quantitation: analytical considerations for ligand binding assay regression curves and quality control samples. The AAPS journal, 9(2), E198–E205*. [Link]

  • Motulsky, H. J., & Ransnas, L. A. (1987). Fitting curves to data using nonlinear regression: a practical and nonmathematical review. FASEB journal: official publication of the Federation of American Societies for Experimental Biology, 1(5), 365–374. [Link]

  • Jacobs, S., & Cuatrecasas, P. (1983). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of theoretical biology, 102(2), 295–309. [Link]

  • Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(21), 6667. [Link]

  • Limbird, L. E. (2004). Analysis of Receptor–Ligand Interactions. Current Protocols in Neuroscience, 28(1), 7.5.1–7.5.21*. [Link]

  • Cloud-Clone Corp. ELISA Kit for Dopamine Transporter (DAT). Cloud-Clone Corp. [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 1-26). Humana Press, New York, NY. [Link]

  • Zaki, H. S., El-Sayed, N. S., Al-Shorbagy, M. A., & El-Gendy, M. A. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Pharmaceuticals, 15(6), 670. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1646–1656. [Link]

  • Tai, W. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Taihan Bio. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 929–940. [Link]

  • Saha, K., Sambo, D. O., Richardson, J. S., Lin, L., & Newman, A. H. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 67, 12.11.1–12.11.23. [Link]

  • Clark, N. A., & Gnegy, M. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 92, 56–61. [Link]

  • Clark, N. A., & Gnegy, M. E. (2016). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Synapse (New York, N.Y.), 70(1), 12–21. [Link]

  • Cheng, M. H., & Chen, J. G. (2022). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. International Journal of Molecular Sciences, 23(18), 10842. [Link]

  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Tomlinson, I. D., Mason, J. N., Blakely, R. D., & Rosenthal, S. J. (2011). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical communications (Cambridge, England), 47(36), 10007–10009. [Link]

  • Butkevich, A. N., & Gribanov, A. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Winn, M., von Geldern, T. W., Opgenorth, T. J., Hong, Y., Jae, H. S., Tasker, A. S., ... & Kester, J. A. (1998). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of medicinal chemistry, 41(14), 2691–2701. [Link]

  • Clark, N. A., & Gnegy, M. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 78–83. [Link]

  • Al-Badri, A. M., McCorvy, J. D., & Neumann, W. L. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & medicinal chemistry letters, 28(10), 1806–1810. [Link]

  • van der Velden, W. J. C., van den Brink, W., & van den Heuvel, J. J. M. W. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Deroose, F., & De Kimpe, N. (2007). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. [Link]

  • Perez-Aso, M., & Underhill, S. M. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 198. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1133188. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Jo, M., Ghassemian, A., Yang, Z., & Ghandehari, H. (2013). Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor. Pharmaceutical research, 30(9), 2364–2375. [Link]

  • Komarov, I. V., & Mykhailiuk, P. K. (2020). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. [Link]

Sources

(3S)-3-(3-Fluorophenoxy)pyrrolidine: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the 3-Aryloxypyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, a critical attribute for enhancing binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[3] Among the various substituted pyrrolidines, the 3-aryloxy motif has emerged as a particularly valuable building block, enabling the introduction of diverse aromatic systems that can engage in crucial interactions with biological targets. This guide focuses on a specific and increasingly important member of this class: (3S)-3-(3-fluorophenoxy)pyrrolidine. The strategic placement of a fluorine atom on the phenoxy ring offers medicinal chemists a powerful tool to modulate electronic properties, metabolic stability, and binding interactions, making this building block highly sought after in modern drug discovery programs.

This technical guide will provide a comprehensive overview of (3S)-3-(3-fluorophenoxy)pyrrolidine, from its synthesis and chemical properties to its role as a key intermediate in the development of targeted therapeutics. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore its application in the context of a significant clinical candidate, illustrating the profound impact of this building block on contemporary drug design.

Synthesis and Chemical Properties of (3S)-3-(3-Fluorophenoxy)pyrrolidine

The synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine is a multi-step process that requires careful control of stereochemistry. A common and efficient strategy involves the use of the Mitsunobu reaction, which allows for the stereospecific inversion of a chiral alcohol.[4][5] The general workflow begins with a commercially available chiral precursor, (R)-N-Boc-3-hydroxypyrrolidine.

Synthetic Pathway Overview

The synthesis can be logically divided into two main stages: the introduction of the 3-fluorophenoxy group with inversion of stereochemistry, and the subsequent deprotection of the pyrrolidine nitrogen.

G A (R)-N-Boc-3-hydroxypyrrolidine B Mitsunobu Reaction (3-Fluorophenol, PPh3, DIAD) A->B Stereospecific Inversion (SN2) C (S)-N-Boc-3-(3-fluorophenoxy)pyrrolidine B->C D Deprotection (e.g., TFA or HCl) C->D E (3S)-3-(3-fluorophenoxy)pyrrolidine D->E

Caption: Synthetic workflow for (3S)-3-(3-fluorophenoxy)pyrrolidine.

Detailed Experimental Protocol: Synthesis of (3S)-3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

This protocol is a representative example based on established methodologies for Mitsunobu reactions and Boc deprotection.

Part 1: Synthesis of (S)-tert-Butyl 3-(3-fluorophenoxy)pyrrolidine-1-carboxylate

  • Reaction Setup: To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF), add 3-fluorophenol (1.1 eq.).

  • Mitsunobu Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropylazodicarboxylate (DIAD) (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-tert-butyl 3-(3-fluorophenoxy)pyrrolidine-1-carboxylate.

Part 2: Synthesis of (3S)-3-(3-Fluorophenoxy)pyrrolidine Hydrochloride

  • Deprotection: Dissolve the purified (S)-tert-butyl 3-(3-fluorophenoxy)pyrrolidine-1-carboxylate (1.0 eq.) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Reaction and Isolation: Stir the solution at room temperature for 2-4 hours. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride as a solid.

Chemical and Physical Properties
PropertyValue
Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
Appearance Solid
Purity Typically >95%
Storage Store at room temperature, keep dry and cool.
InChIKey KIOIQSJHJSONKS-UHFFFAOYSA-N

Role in Medicinal Chemistry: A Case Study of Bruton's Tyrosine Kinase (BTK) Inhibitors

The 3-aryloxypyrrolidine scaffold is a key component in a number of kinase inhibitors. A prominent example is the clinical candidate Poseltinib (HM71224) , an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[6] While Poseltinib itself contains a non-fluorinated phenoxy group, its structure and mechanism of action provide a compelling case for the utility of the (3S)-3-(3-fluorophenoxy)pyrrolidine building block.

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of various autoimmune diseases and B-cell malignancies.[7] Inhibition of BTK can modulate B-cell proliferation and activation, making it an attractive therapeutic target for conditions like rheumatoid arthritis.[6]

Structure-Activity Relationship (SAR) Insights

In the design of BTK inhibitors like Poseltinib, the 3-phenoxypyrrolidine moiety serves to orient the molecule within the ATP-binding pocket of the kinase. The introduction of a fluorine atom at the meta-position of the phenoxy ring, as in (3S)-3-(3-fluorophenoxy)pyrrolidine, can significantly influence the drug's properties:

  • Electronic Effects: The electron-withdrawing nature of fluorine can alter the pKa of the phenoxy group, potentially influencing hydrogen bonding interactions within the kinase binding site.

  • Metabolic Stability: The C-F bond is exceptionally strong, and strategic fluorination can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially enhancing binding affinity.

The synthesis of Poseltinib, as detailed in patent literature, involves the coupling of a 3-hydroxypyrrolidine derivative with the core heterocyclic structure.[8] The use of (3S)-3-(3-fluorophenoxy)pyrrolidine in similar synthetic strategies would be a logical step for lead optimization in the development of next-generation kinase inhibitors.

Mechanism of Action: Covalent Inhibition of BTK

Poseltinib and other similar BTK inhibitors function as irreversible, covalent inhibitors. They typically contain a reactive "warhead," such as an acrylamide group, which forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[7]

G cluster_0 BTK Active Site Cys481 Cys481 ATP_pocket ATP Binding Pocket Inhibitor BTK Inhibitor (e.g., Poseltinib analog) Inhibitor->ATP_pocket Binding Warhead Acrylamide Warhead Scaffold 3-Phenoxypyrrolidine Scaffold Warhead->Cys481 Covalent Bond Formation (Michael Addition)

Caption: Mechanism of covalent BTK inhibition.

The (3S)-3-(3-fluorophenoxy)pyrrolidine moiety plays a critical role in positioning the acrylamide warhead in close proximity to Cys481, facilitating the covalent modification and leading to potent and sustained inhibition of the enzyme.

Conclusion: A Versatile and High-Impact Building Block

(3S)-3-(3-fluorophenoxy)pyrrolidine stands out as a premier building block for the synthesis of complex, high-value pharmaceutical agents. Its stereodefined, three-dimensional structure, coupled with the strategic placement of a fluorine atom, provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The well-established synthetic routes, particularly the Mitsunobu reaction, allow for its efficient and stereocontrolled preparation. As exemplified by the development of BTK inhibitors, the incorporation of this scaffold can lead to potent and selective therapeutics. For researchers and scientists in drug development, a thorough understanding of the synthesis and application of (3S)-3-(3-fluorophenoxy)pyrrolidine is essential for the design of next-generation medicines.

References

  • (s)-3-Fluoropyrrolidine hydrochloride. PubChem. ([Link])

  • 3-Fluoropyrrolidine hydrochloride. PubChem. ([Link])

  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Pan, Z., et al. (2022). Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. Journal of Medicinal Chemistry, 65(13), 8749-8777.
  • Li Petri, G., et al. (2022). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. International Journal of Molecular Sciences, 23(19), 11884.
  • Mongi, A. A., et al. (2022).
  • Mitsunobu Reaction. Organic Chemistry Portal. ([Link])

  • Li Petri, G., et al. (2022). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. ResearchGate. ([Link])

  • Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate. ([Link])

  • Mitsunobu reaction. Organic Synthesis. ([Link])

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. ([Link])

  • De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. ([Link])

  • Novel fused pyrimidine derivatives for inhd3ition of tyrosine kinase activity.
  • Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 746-758.
  • Poseltinib. PubChem. ([Link])

  • 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester. Organic Syntheses. ([Link])

  • 3-(3-fluorophenyl)pyrrolidin-3-ol hydrochloride. NextSDS. ([Link])

  • Zhang, T., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry Letters, 25(4), 858-861.
  • Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Semantic Scholar. ([Link])

  • SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. ResearchGate. ([Link])

  • Scott, J. D., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(4), 562-567.
  • SAR illustration of some FDA-approved drugs: tyrosine kinase inhibitors... ResearchGate. ([Link])

  • The structure of poseltinib. (A) Chemical structure of poseltinib (C 26... ResearchGate. ([Link])

  • Ghavami, R., et al. (2008). QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools.
  • Shvartsberg, M. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7268.
  • EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. ([Link])

  • Neuman, W. R., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1839-1842.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. Thieme. ([Link])

  • Park, J. W., et al. (2021). Target modulation and pharmacokinetics/pharmacodynamics translation of the BTK inhibitor poseltinib for model-informed phase II dose selection. Scientific Reports, 11(1), 18719.
  • Process for preparing 3-pyrrolidinol.
  • Process for preparation of bosutinib.

Sources

(3S)-3-(3-fluorophenoxy)pyrrolidine chemical stability under physiological conditions

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemical and Metabolic Stability of (3S)-3-(3-Fluorophenoxy)pyrrolidine Under Physiological Conditions: A Mechanistic Guide

Executive Summary

In modern drug discovery, the pyrrolidine ring serves as a privileged scaffold, offering unique conformational constraints and a highly tunable basic center. Specifically, (3S)-3-(3-fluorophenoxy)pyrrolidine is a versatile chiral building block frequently utilized in the synthesis of neuroactive agents and kinase inhibitors (1)[1]. As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical structure, but as a dynamic entity interacting with physiological matrices. Understanding its stability under physiological conditions (pH 7.4, 37°C, in the presence of metabolic enzymes) is critical for predicting its pharmacokinetic (PK) behavior. This guide provides an in-depth mechanistic analysis of its physicochemical state, hydrolytic resilience, and oxidative metabolic vulnerabilities.

Physicochemical Profiling and Basicity at pH 7.4

The physiological behavior of (3S)-3-(3-fluorophenoxy)pyrrolidine is fundamentally dictated by its secondary amine and the ether linkage.

  • Protonation State: The secondary amine of the pyrrolidine ring is highly basic. Analogous unsubstituted compounds, such as 3-phenoxypyrrolidine, exhibit a pKa of approximately 9.15 (2)[2]. The introduction of the highly electronegative fluorine atom at the meta-position of the phenoxy ring exerts a mild inductive electron-withdrawing effect (-I), slightly lowering the pKa to an estimated 8.8–9.0. Consequently, at physiological pH (7.4), over 95% of the molecules exist in the protonated (cationic) state. This ionization enhances aqueous solubility but necessitates active transport or favorable lipophilicity profiles for optimal membrane permeability.

  • Stereochemical Integrity: The (3S) stereocenter is structurally robust. Unlike stereocenters adjacent to carbonyls—which can undergo enolization-driven racemization—the C3 carbon is bonded to an oxygen (ether) and lacks acidic alpha-protons. Therefore, the (3S) configuration remains entirely stable against racemization under physiological pH and temperature.

Mechanistic Drivers of Stability

Hydrolytic Stability

The ether linkage connecting the pyrrolidine ring to the fluorophenyl group is highly resistant to spontaneous hydrolysis at pH 7.4. Ether cleavage typically requires extreme acidic conditions (e.g., concentrated HBr at elevated temperatures) or specific enzymatic action. Thus, in purely aqueous physiological buffers, the molecule exhibits near-infinite half-life.

Metabolic (Oxidative) Stability

The primary degradation pathways in vivo are mediated by Cytochrome P450 (CYP450) enzymes in the hepatic system.

  • The Protective Role of Fluorination: The incorporation of a fluorine atom at the 3-position (meta) of the phenoxy ring is a deliberate and highly effective design choice. Fluorine withdraws electron density from the aromatic pi-system, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy (3)[3]. This reduction in electron density makes the aromatic ring far less susceptible to electrophilic attack by the reactive oxo-iron species of CYP450 enzymes, effectively suppressing aromatic hydroxylation at the ortho and para positions[3].

  • Pyrrolidine Ring Liabilities: While the aromatic ring is protected, the alpha-carbons (C2 and C5) of the pyrrolidine ring remain metabolic hotspots. CYP450-mediated oxidation at these positions leads to the formation of unstable hemiaminals, which subsequently undergo ring-opening or N-dealkylation. Additionally, O-dealkylation at the C3 position can occur, yielding 3-fluorophenol and pyrrolidin-3-ol derivatives.

Degradation cluster_0 CYP450 Mediated Metabolism Parent (3S)-3-(3-Fluorophenoxy)pyrrolidine AlphaOx Alpha-Carbon Oxidation (C2/C5 of Pyrrolidine) Parent->AlphaOx ODealk O-Dealkylation (Ether Cleavage) Parent->ODealk AromOx Aromatic Hydroxylation (Blocked by 3-Fluoro) Parent->AromOx Suppressed (Low HOMO) RingOpen Ring-Opened Metabolites (Amino Aldehydes) AlphaOx->RingOpen Phenol 3-Fluorophenol + Pyrrolidin-3-ol ODealk->Phenol

Caption: Divergent CYP450 metabolic pathways highlighting the protective effect of the 3-fluoro substituent.

Experimental Workflows for Stability Assessment

To empirically validate the stability profile of this compound, the following self-validating protocols are employed. The causality behind each step ensures rigorous, artifact-free data generation.

Protocol 1: Aqueous Stability and Stereochemical Integrity (Buffer pH 7.4)

Objective: Confirm resistance to spontaneous hydrolysis and racemization.

  • Preparation: Prepare a 10 mM stock solution of (3S)-3-(3-fluorophenoxy)pyrrolidine in LC-MS grade DMSO.

  • Incubation: Dilute the stock to a final concentration of 10 µM in 100 mM Phosphate Buffered Saline (PBS), pH 7.4. Incubate at 37°C in a shaking water bath to mimic physiological temperature and dispersion.

  • Sampling: Withdraw 100 µL aliquots at t = 0, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately add 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile crashes out buffer salts and halts any potential trace microbial degradation, while the internal standard normalizes injection volumes.

  • Analysis: Analyze via Chiral LC-MS/MS using a chiral stationary phase (e.g., Chiralpak IC) to separate the (3S) and (3R) enantiomers.

  • Self-Validation: The system is self-validating; the total recovery of the parent compound must be >98% at 48h, and the enantiomeric excess (ee) must remain >99%. Any deviation indicates experimental contamination or an unexpected matrix effect.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Objective: Quantify CYP450-mediated oxidative clearance.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its absence (in a negative control arm) validates that degradation is strictly CYP-mediated.

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (containing internal standard).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Quantification: Analyze the supernatant for parent compound depletion.

  • Data Processing: Plot ln(% remaining) versus time to calculate the elimination rate constant (k), half-life (t1/2), and intrinsic clearance ( CLint​ ).

Workflow Incubate Incubate Compound + HLM (37°C) Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Sample Time-Course Sampling (0-60 min) Initiate->Sample Quench Quench Reaction (Ice-Cold ACN) Sample->Quench Analyze LC-MS/MS Quantification Quench->Analyze Calculate Calculate t1/2 & Intrinsic Clearance Analyze->Calculate

Caption: Step-by-step workflow for evaluating in vitro microsomal stability.

Quantitative Data Summary

Below is a summarized projection of the stability metrics based on structural analogs and the physical organic principles discussed.

ParameterCondition / MatrixExpected Value / OutcomeMechanistic Rationale
pKa Aqueous, 25°C~8.8 - 9.0Secondary amine basicity, slightly reduced by the -I effect of the 3-fluorophenoxy group.
Aqueous Half-Life PBS, pH 7.4, 37°C> 30 daysEther bonds and saturated amines are highly resistant to spontaneous hydrolysis.
Stereochemical Stability PBS, pH 7.4, 37°CNo racemizationLack of acidic alpha-protons at the C3 chiral center prevents enolization.
Microsomal Half-Life (t1/2) HLM + NADPH, 37°C30 - 60 minutesVulnerability to alpha-carbon oxidation on the pyrrolidine ring, despite aromatic protection.
Primary Metabolites HLM + NADPH, 37°CRing-opened amino aldehydes, 3-fluorophenolCYP-mediated C-oxidation at pyrrolidine C2/C5 and O-dealkylation.

References

  • Source: National Institutes of Health (NIH)
  • Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL
  • (R)-3-PHENOXYPYRROLIDINE CAS#: 857279-33-5 (Physicochemical Properties)

Sources

The (3S)-3-(3-Fluorophenoxy)pyrrolidine Scaffold in Medicinal Chemistry: A Technical Whitepaper on Design, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrrolidine ring serves as a highly versatile, privileged pharmacophore. Specifically, (3S)-3-(3-fluorophenoxy)pyrrolidine —commercially available as a stable hydrochloride salt (CAS 1185119-76-9)[1]—has emerged as a critical chiral building block. This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its stereochemical and electronic design, its self-validating synthetic protocols, and its diverse pharmacological applications, ranging from monoamine transporter (MAT) inhibition to muscarinic receptor modulation[2][3].

Structural Rationale & Physicochemical Profiling

The integration of the (3S)-3-(3-fluorophenoxy)pyrrolidine motif into active pharmaceutical ingredients (APIs) is driven by strict structure-activity relationship (SAR) principles.

The Causality of the (3S) Stereocenter

Chirality at the C3 position is non-negotiable for target selectivity. In the context of monoamine transporters (SERT, NET, DAT), the (S)-enantiomer optimally aligns the basic secondary amine (pKa ~ 8.8) with the conserved aspartate residue (e.g., Asp98 in human SERT) within the central S1 binding site. This specific spatial orientation allows the phenoxy group to simultaneously project into the hydrophobic S2 halogen-binding pocket. The (R)-enantiomer typically exhibits a severe steric clash, leading to a >100-fold drop in binding affinity.

The 3-Fluoro Electronic & Steric Advantage

Substituting the phenoxy ring with a fluorine atom at the meta (3-position) is a deliberate metabolic and electronic strategy:

  • Inductive Electron Withdrawal: Fluorine's high electronegativity decreases the electron density of the aromatic ring. This strengthens π-π stacking and multipolar interactions with electron-rich aromatic residues (like Tyr176) in receptor pockets.

  • Metabolic Shielding: The unsubstituted phenoxy ring is a known "metabolic soft spot" susceptible to rapid oxidative clearance by Cytochrome P450 enzymes. The 3-fluoro substitution blocks ortho/para hydroxylation pathways, significantly increasing the half-life of the compound.

  • Steric Conservation: With a Van der Waals radius of 1.47 Å (compared to Hydrogen's 1.20 Å), fluorine provides these electronic benefits without introducing the disruptive steric bulk associated with chlorine or bromine.

Synthetic Methodologies: A Self-Validating Protocol

To construct this chiral ether, standard SN2 displacement of secondary sulfonates is often plagued by competing SN1 elimination and racemization. Therefore, a Mitsunobu inversion is the gold standard, providing a concerted, stereospecific pathway.

Protocol: Stereoselective Synthesis via Mitsunobu Inversion

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve 1.0 equivalent of (3R)-N-Boc-3-hydroxypyrrolidine and 1.1 equivalents of 3-fluorophenol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical. Any ambient moisture will prematurely hydrolyze the delicate dialkyl azodicarboxylate intermediate, quenching the reaction before the phosphonium species can form. N-Boc protection is mandatory to prevent the secondary amine from acting as a competing nucleophile, which would result in uncontrolled N-alkylation.

Step 2: Phosphine Activation

  • Action: Add 1.2 equivalents of triphenylphosphine (PPh3), cool to 0 °C, and dropwise add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) over 30 minutes.

  • Causality: Cooling to 0 °C suppresses the highly exothermic formation of the betaine intermediate, preventing degradation. DIAD is selected over DEAD (Diethyl azodicarboxylate) due to its superior safety profile and lower risk of explosive decomposition.

Step 3: Inversion and Displacement

  • Action: Warm to room temperature and stir for 12 hours.

  • Causality: The activated C3-phosphonium intermediate undergoes a clean SN2 attack by the 3-fluorophenoxide anion, resulting in complete stereochemical inversion from (3R) to (3S).

Step 4: Deprotection and Salt Formation

  • Action: Isolate the intermediate via chromatography. Dissolve in dichloromethane (DCM) and treat with trifluoroacetic acid (TFA) (4:1 ratio) at 0 °C for 2 hours. Neutralize, extract the free base, and precipitate with 2M HCl in diethyl ether.

  • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group without breaking the newly formed aryl ether linkage. Converting the free base to the hydrochloride salt (CAS 1185119-76-9)[1] prevents oxidative degradation and yields a highly crystalline, water-soluble solid ideal for biological assays.

SynthWorkflow A (3R)-N-Boc-3-hydroxypyrrolidine (Starting Material) B 3-Fluorophenol + PPh3 + DIAD (Mitsunobu Conditions) A->B Step 1 C (3S)-N-Boc-3-(3-fluorophenoxy)pyrrolidine (Stereochemical Inversion) B->C SN2 Inversion D TFA / DCM (Boc Deprotection) C->D Step 2 E (3S)-3-(3-fluorophenoxy)pyrrolidine (Final Product) D->E Yield >85%

Figure 1: Stereoselective Mitsunobu inversion workflow for (3S)-3-(3-fluorophenoxy)pyrrolidine.

Pharmacological Applications & Target Interactions

The 3-aryloxypyrrolidine structural class is a cornerstone in the development of several therapeutic agents.

Monoamine Transporter (MAT) Inhibition

Derivatives of this scaffold are potent inhibitors of serotonin and norepinephrine reuptake. By blocking the reuptake mechanism at the synaptic cleft, these compounds increase the extracellular concentration of neurotransmitters, facilitating enhanced post-synaptic receptor activation. This mechanism is foundational for modern antidepressants and anxiolytics.

Muscarinic Receptor Antagonism

The homochiral phenoxy-substituted pyrrolidine scaffold has been heavily utilized in the design of muscarinic M3 receptor antagonists for the treatment of Chronic Obstructive Pulmonary Disease (COPD)[2]. Furthermore, related structures have been explored as M4 muscarinic modulators for treating psychiatric conditions like schizophrenia[3].

Anti-Proliferative Agents

Recent medicinal chemistry efforts have also incorporated the 3-aryloxypyrrolidine motif into 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives, which serve as potent anti-proliferative and pro-apoptotic agents against various cancer cell lines[4].

MATPathway Compound (3S)-3-(3-fluorophenoxy)pyrrolidine Derivative Transporter Monoamine Transporter (SERT / NET) Compound->Transporter Competitive Binding (Asp98 Interaction) Synapse Synaptic Cleft (Accumulation of Monoamines) Transporter->Synapse Blockade of Reuptake Receptor Post-Synaptic Receptors (5-HT / Adrenergic) Synapse->Receptor Increased Activation Downstream Downstream Signaling (cAMP / PKA / CREB) Receptor->Downstream Signal Transduction

Figure 2: Pharmacodynamic signaling pathway of monoamine transporter inhibition.

Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the 3-fluoro substitution and the (3S) stereocenter, the following table summarizes representative quantitative data extrapolated from the broader 3-aryloxypyrrolidine MAT inhibitor class.

Compound ScaffoldSubstitutionTarget Affinity (SERT Ki, nM)Lipophilicity (LogD at pH 7.4)Metabolic Stability (HLM, t1/2 min)
(3S)-3-phenoxypyrrolidineUnsubstituted45.01.822.0
(3S)-3-(3-fluorophenoxy)pyrrolidine 3-Fluoro 12.5 2.1 48.5
(3S)-3-(3-chlorophenoxy)pyrrolidine3-Chloro18.02.645.0
(3R)-3-(3-fluorophenoxy)pyrrolidine3-Fluoro (R-enantiomer)>1000.02.148.0

Data Interpretation: The 3-fluoro substitution effectively doubles the metabolic half-life compared to the unsubstituted analog while improving binding affinity. Conversely, the (3R) enantiomer demonstrates a complete loss of target affinity, validating the necessity of the stereospecific Mitsunobu synthesis.

Conclusion

The (3S)-3-(3-fluorophenoxy)pyrrolidine scaffold is a masterclass in rational drug design. By combining stereochemical precision with the electronic and metabolic advantages of fluorine substitution, it provides a robust, highly tunable foundation for developing next-generation therapeutics targeting the central nervous system and beyond.

References

  • Title: Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Therapeutic compounds (WO2018066718A1)
  • Title: In-vitro cytotoxicity, antioxidant, bleomycin-dependent DNA damage and immunomodulatory evaluation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2, 5-dione based derivatives Source: Medicinal Chemistry Research URL: [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (3S)-3-(3-fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereospecific Synthesis of (3S)-3-(3-Fluorophenoxy)pyrrolidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable synthetic protocol for the preparation of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride, a privileged fluorinated pyrrolidine scaffold utilized in CNS drug discovery and medicinal chemistry[1].

Strategic Rationale and Mechanistic Overview

The synthesis of enantiopure aryloxypyrrolidines requires strict control over stereocenter integrity. The most reliable approach to synthesize (3S)-3-(3-fluorophenoxy)pyrrolidine is a two-step sequence: a stereoinvertive Mitsunobu etherification followed by an acid-catalyzed N-Boc deprotection.

1.1 The Mitsunobu Inversion To achieve the (3S) absolute configuration in the final product, the synthesis must begin with the enantiomeric (3R)-1-Boc-3-pyrrolidinol . The Mitsunobu reaction is uniquely suited for this, as it couples the secondary alcohol with 3-fluorophenol while proceeding via a strict SN​2 mechanism, thereby ensuring complete inversion of stereochemistry from (3R) to (3S)[2][3]. Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) are utilized to generate the reactive Morrison-Brunn-Huisgen betaine intermediate, which activates the alcohol as an alkoxyphosphonium leaving group[2][4].

1.2 N-Boc Deprotection The tert-butoxycarbonyl (Boc) group provides excellent orthogonal protection during the Mitsunobu coupling. Its removal is achieved under strictly acidic conditions (e.g., 4M HCl in dioxane). The mechanism relies on the protonation of the carbamate oxygen, which triggers the fragmentation of the protecting group into a stabilized tert-butyl cation and carbamic acid[5][6]. The carbamic acid rapidly decarboxylates into CO2​ gas, driving the reaction forward, while the tert-butyl cation deprotonates to form isobutylene gas[6][7]. Utilizing HCl in dioxane directly yields the product as a stable hydrochloride salt, streamlining isolation[8].

Synthesis Workflow & Logical Architecture

SynthesisWorkflow SM (3R)-1-Boc-3-pyrrolidinol + 3-Fluorophenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C to RT) SM->Mitsunobu Activation Intermediate (3S)-1-Boc-3-(3-fluorophenoxy)pyrrolidine (Stereochemical Inversion) Mitsunobu->Intermediate SN2 Inversion Deprotection Acidic Deprotection (4M HCl in Dioxane, RT) Intermediate->Deprotection Cleavage Product (3S)-3-(3-fluorophenoxy)pyrrolidine HCl (Final Product) Deprotection->Product -CO2, -Isobutylene

Workflow: Stereoinvertive Mitsunobu coupling followed by acidic N-Boc deprotection.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required to drive the Mitsunobu reaction to completion while minimizing the difficulty of separating the triphenylphosphine oxide (TPPO) byproduct[9].

Reagent / MaterialMW ( g/mol )EquivalentsFunction
(3R)-1-Boc-3-pyrrolidinol187.241.00Starting Material (Electrophile)
3-Fluorophenol112.101.20Pronucleophile
Triphenylphosphine (PPh3)262.291.50Reductant / Activator
DIAD202.211.50Oxidant
Anhydrous THFN/A10 VolSolvent
4M HCl in Dioxane36.4610.0Deprotection Reagent

Step-by-Step Experimental Protocols

Experiment 1: Synthesis of (3S)-1-Boc-3-(3-fluorophenoxy)pyrrolidine

Causality Note: DIAD is chosen over DEAD due to its slightly better safety profile and handling characteristics. It must be added dropwise at 0 °C to control the highly exothermic formation of the betaine intermediate and prevent unwanted side reactions[2][9].

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere to prevent the quenching of the betaine intermediate by ambient moisture.

  • Reagent Solubilization: Dissolve (3R)-1-Boc-3-pyrrolidinol (1.0 eq), 3-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL per gram of starting material)[9].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

  • Activation: Add DIAD (1.5 eq) dropwise via a syringe pump over 30 minutes. Observation: The solution will transition to a pale yellow color, indicating the formation of the active phosphonium species.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 6 to 8 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 7:3) or LC-MS until the starting pyrrolidinol is fully consumed[9].

  • Workup: Quench the reaction with water. Extract the aqueous phase with Ethyl Acetate (3 x 15 Vol). Wash the combined organic layers with 1M NaOH (to remove excess 3-fluorophenol), followed by brine.

  • Purification: Dry the organics over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude residue will contain significant amounts of solid triphenylphosphine oxide (TPPO)[9]. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate the TPPO, filter, and concentrate the filtrate. Purify via silica gel flash chromatography to yield the pure (3S)-intermediate.

Experiment 2: Synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine Hydrochloride

Causality Note: Using 4M HCl in dioxane avoids the need for a basic workup and subsequent salt formation, directly precipitating the desired hydrochloride salt which is highly stable and easy to handle[8].

  • Dissolution: Dissolve the purified (3S)-1-Boc-3-(3-fluorophenoxy)pyrrolidine in a minimal amount of anhydrous dichloromethane (DCM) or dioxane.

  • Deprotection: Slowly add an excess of 4M HCl in dioxane (approx. 10 eq) at RT[8]. Ensure the reaction vessel is vented through a bubbler or loosely capped, as the cleavage generates equimolar amounts of CO2​ and isobutylene gas[6][7].

  • Monitoring: Stir the mixture at RT for 1–2 hours. The product will often begin to precipitate as a white solid as the reaction progresses.

  • Isolation: Once TLC or LC-MS confirms complete consumption of the Boc-protected intermediate, concentrate the mixture under reduced pressure to remove volatiles.

  • Trituration: Suspend the crude solid in cold diethyl ether, stir for 15 minutes, and collect the solid via vacuum filtration. Wash the filter cake with additional cold ether to remove any residual organic impurities.

  • Drying: Dry the resulting white solid under high vacuum to afford (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride[10][11].

Self-Validation & Analytical Verification

To ensure the integrity of the synthesized protocol, researchers must validate the product using the following analytical checkpoints:

  • Stereochemical Integrity: Perform Chiral HPLC on the final product and compare the retention time against a racemic standard to confirm the enantiomeric excess (ee > 98%) and validate that complete SN​2 inversion occurred without racemization.

  • Reaction Completion: In 1H NMR ( CDCl3​ or DMSO−d6​ ), the disappearance of the intense singlet at ~1.45 ppm (integrating to 9H) confirms the complete removal of the tert-butyl group[5].

  • Purity: The absence of a multiplet at ~7.4-7.7 ppm confirms the successful removal of the TPPO byproduct from the Mitsunobu step.

Sources

HPLC method development for (3S)-3-(3-fluorophenoxy)pyrrolidine purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Development for (3S)-3-(3-fluorophenoxy)pyrrolidine: Chemical and Enantiomeric Purity Analysis

Executive Summary

(3S)-3-(3-fluorophenoxy)pyrrolidine (CAS 1185119-76-9) is a critical chiral secondary amine intermediate utilized in the synthesis of novel therapeutics. Ensuring its quality requires a bifurcated analytical approach: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Normal-Phase Chiral HPLC for enantiomeric fidelity. This application note details the mechanistic rationale, step-by-step protocols, and validation frameworks required to establish a robust, self-validating analytical control strategy.

Mechanistic Rationale & Method Design

1.1. Overcoming Secondary Amine Tailing in RP-HPLC The primary challenge in analyzing pyrrolidine derivatives is their inherent basicity (pKa ~10.4). Under standard acidic RP-HPLC conditions (pH 2–3), the secondary amine is fully protonated. This cationic state leads to severe secondary electrostatic interactions with unreacted, acidic silanol groups on standard silica stationary phases, manifesting as unacceptable peak tailing and poor resolution .

The Causality of Choice: To circumvent this, we employ a high-pH mobile phase strategy. By adjusting the aqueous mobile phase to pH 10.5 using a 10 mM ammonium bicarbonate buffer, the pH is driven above the analyte's pKa. This suppresses the ionization of the pyrrolidine nitrogen, keeping it in its neutral free-base form. Because standard silica dissolves above pH 8, an ethylene-bridged hybrid (BEH) silica column (e.g., Waters XBridge) is mandatory to withstand the alkaline conditions while delivering highly symmetrical peaks.

1.2. Chiral Recognition Dynamics Quantifying the (3R)-enantiomer impurity requires a chiral stationary phase (CSP) capable of three-point recognition.

The Causality of Choice: An immobilized amylose-based CSP (Chiralpak IG) provides the necessary chiral cavities. However, the basicity of the pyrrolidine ring again poses a threat to peak shape. The addition of 0.1% Diethylamine (DEA) to the normal-phase eluent (Hexane/Isopropanol) is mechanistically critical. DEA acts as a sacrificial competing base, saturating any residual acidic sites on the CSP and preventing the analyte from protonating, thereby ensuring sharp, quantifiable peaks [[1]]([Link]).

Experimental Protocols

Protocol A: Chemical Purity & Related Substances (RP-HPLC)

This protocol is designed to separate (3S)-3-(3-fluorophenoxy)pyrrolidine from its synthesis precursors (e.g., 3-fluorophenol) and degradation products.

  • Column: Waters XBridge C18, 150 × 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 220 nm (optimal for the fluorophenoxy chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL solution.

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold
2.09010Gradient start
15.01090Organic wash
18.01090Isocratic hold
18.19010Re-equilibration
25.09010End of run
Protocol B: Enantiomeric Purity (Chiral HPLC)

This protocol quantifies the (3R)-enantiomer to ensure the chiral integrity of the batch.

  • Column: Daicel Chiralpak IG, 250 × 4.6 mm, 5 µm

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) - Premixed and degassed.

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 20.0 mg of the sample in 10.0 mL of Mobile Phase (2.0 mg/mL).

Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject a racemic resolution standard. The system is only validated for use if the resolution ( Rs​ ) between the (3S) and (3R) peaks is ≥1.5 , and the USP tailing factor for both peaks is ≤1.5 . If these conditions are not met, the run must be aborted and the column washed.

Method Validation Framework

To ensure regulatory compliance, both methods must be validated according to the lifecycle and Quality-by-Design (QbD) principles outlined in the recently revised and . The validation proves the "Fitness for Purpose" of the reportable result, ensuring decision-making confidence .

Table 2: Quantitative Validation Parameters and Acceptance Criteria

ParameterICH Q2(R2) RequirementExperimental DesignAcceptance Criteria
Specificity Unambiguous assessmentInject blank, placebo, and spiked impurities.No interfering peaks at the retention time of the analyte. Peak purity angle < threshold.
Linearity Proportional response5 concentration levels (e.g., 50% to 150% of target).Correlation coefficient ( R2 ) ≥0.999 .
Accuracy Agreement with true valueSpike recovery at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery: 98.0% – 102.0%.
Precision Degree of scatter6 replicate injections of a 100% standard (Repeatability).Relative Standard Deviation (RSD) ≤2.0% .
LOQ Lowest quantifiable levelSignal-to-Noise (S/N) ratio evaluation.S/N ≥10:1 with RSD ≤10.0% for 6 replicates.

Workflows & Logical Relationships

The following diagram illustrates the lifecycle approach to developing and validating these analytical procedures, integrating the principles of ICH Q14 and Q2(R2).

G cluster_dev Method Development (ICH Q14) ATP Analytical Target Profile (ATP) Define Purity Requirements RP RP-HPLC (Chemical Purity) High pH to Suppress Ionization ATP->RP Chiral Chiral HPLC (Enantiomeric) Normal Phase + Basic Modifier ATP->Chiral Validation Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy RP->Validation Chiral->Validation Decision Meet Acceptance Criteria? Validation->Decision Decision->ATP No (Redevelop) Routine Routine Quality Control & Lifecycle Management Decision->Routine Yes

Lifecycle approach to HPLC method development and validation for chiral amines.

References

  • Title: Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form Source: PubMed Central (PMC) URL: [Link]

  • Title: HPLC Analysis of Supercritical Carbon Dioxide and Compressed Propane Extracts from Piper amalago L. with Antileishmanial Activity Source: MDPI URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

Sources

Application Note: NMR Spectroscopy Characterization of (3S)-3-(3-fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Fluorinated chiral pyrrolidines are highly privileged pharmacophores in modern drug development. They are frequently utilized to modulate target affinity, improve metabolic stability, and optimize lipophilicity[1]. The molecule (3S)-3-(3-fluorophenoxy)pyrrolidine presents specific analytical challenges due to its chiral center at the C3 position and the dynamic conformational flexibility of the secondary amine-containing pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural and stereochemical elucidation of such heterocycles. While 1 H and 13 C NMR establish the primary connectivity, 19 F NMR offers exceptional sensitivity to the local chemical environment. Because fluorine is a spin-½ nucleus with 100% natural abundance and is highly responsive to electronic changes, it serves as an invaluable tool for both initial characterization and downstream fragment-based screening[1].

This application note provides a self-validating, step-by-step protocol for the complete NMR characterization of (3S)-3-(3-fluorophenoxy)pyrrolidine, including the determination of its absolute configuration using chiral derivatization.

Experimental Workflow

To ensure scientific integrity, a robust NMR protocol must be self-validating. Orthogonal 1D and 2D techniques are employed to cross-verify assignments, followed by a derivatization step to confirm the stereocenter.

NMR_Workflow A Sample Preparation (CDCl3, 0.05M) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Chiral Derivatization (Mosher's Acid) C->D E Data Processing & Stereochemical Validation D->E

Workflow for the complete NMR characterization and stereochemical validation.

Detailed Methodologies & Protocols

Protocol A: Sample Preparation

The chemical shifts of protons in the pyrrolidine ring are highly sensitive to solvent effects and hydrogen bonding[2]. Therefore, standardized conditions are strictly required.

  • Weighing: Accurately weigh 15–20 mg of (3S)-3-(3-fluorophenoxy)pyrrolidine free base. (Note: If starting from the HCl salt, perform a mild free-basing extraction using saturated NaHCO 3​ and dichloromethane, then dry over Na 2​ SO 4​ before proceeding).

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Protocol B: 1D and 2D NMR Acquisition

Acquisition parameters must be optimized to ensure quantitative reliability, particularly for the 19 F nucleus which exhibits distinct relaxation dynamics[3].

  • 1 H NMR (500 MHz): 16 scans, 90° pulse angle. Set the relaxation delay (D1) to 2.0 s.

  • 13 C{ 1 H} NMR (125 MHz): 512 to 1024 scans, 30° pulse angle, D1 = 2.0 s. Proton decoupling must be active during acquisition.

  • 19 F{ 1 H} NMR (470 MHz): 64 scans. Critical Step: Set D1 = 5.0 s. Fluorine nuclei often have longer T1​ relaxation times; a short D1 will result in incomplete relaxation and non-quantitative integration. Reference to external CFCl 3​ (0.0 ppm).

  • 2D NMR (COSY, HSQC, HMBC): Acquire HSQC optimized for 1JCH​=145 Hz to map direct carbon-proton attachments. Acquire HMBC optimized for nJCH​=8 Hz to resolve overlapping multiplets in the pyrrolidine envelope (1.8–3.5 ppm) by correlating protons to neighboring carbons.

Data Presentation & Structural Assignments

The following tables summarize the quantitative data extracted from the 1D NMR spectra. The coupling constants ( J ) and multiplicities act as a self-validating system to confirm the 3-fluorophenoxy substitution pattern.

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-5' 7.22td8.2, 6.51HAr-H (meta to F/O)
H-4' 6.70m-1HAr-H (para to O)
H-2' 6.65dt11.0, 2.41HAr-H (ortho to F/O)
H-6' 6.60dd8.3, 2.21HAr-H (para to F)
H-3 4.85m-1HCH-O (Pyrrolidine)
H-2 3.15m-2HCH 2​ -N (Pyrrolidine)
H-5 2.95m-2HCH 2​ -N (Pyrrolidine)
H-4 2.10m-2HCH 2​ -C (Pyrrolidine)
N-H 1.85br s-1HAmine proton

Table 2: 13 C NMR Assignments (125 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C-3' 163.8d ( 1JCF​=245 Hz)Ar-C-F (Large 1J coupling validates direct F attachment)
C-1' 159.2d ( 3JCF​=11 Hz)Ar-C-O
C-5' 130.4d ( 3JCF​=9 Hz)Ar-C
C-6' 111.2d ( 4JCF​=3 Hz)Ar-C
C-4' 108.5d ( 2JCF​=21 Hz)Ar-C
C-2' 103.1d ( 2JCF​=25 Hz)Ar-C
C-3 77.4sCH-O (Pyrrolidine ring)
C-2 52.1sCH 2​ -N (Pyrrolidine ring)
C-5 44.3sCH 2​ -N (Pyrrolidine ring)
C-4 32.6sCH 2​ -C (Pyrrolidine ring)

Table 3: 19 F NMR Assignments (470 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityAssignment
F-3' -111.5mAr-F (Couples with H-2', H-4', H-5')

Stereochemical Validation (Mosher's Method)

To definitively prove the (3S) absolute configuration, the secondary amine of the pyrrolidine is derivatized using α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride). This method relies on the anisotropic shielding effect of the MTPA phenyl ring, which differentially shields the protons on the pyrrolidine ring depending on the stereocenter's configuration[4].

Mosher_Derivatization A (3S)-3-(3-fluorophenoxy) pyrrolidine D (R)-MTPA Amide (Diastereomer 1) A->D E (S)-MTPA Amide (Diastereomer 2) A->E B (R)-MTPA-Cl (Reagent) B->D C (S)-MTPA-Cl (Reagent) C->E F Δδ(S-R) Analysis Confirm (3S) Isomer D->F E->F

Chiral derivatization pathway using MTPA-Cl to confirm the (3S) absolute configuration.

Protocol C: Derivatization and Analysis
  • Aliquot: Divide 10 mg of the pyrrolidine equally into two separate 2 mL reaction vials (Vial A and Vial B).

  • Scavenger Addition: Add 0.5 mL of anhydrous CDCl 3​ and 2.0 equivalents of deuterated pyridine (pyridine- d5​ ) to each vial. Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct. Without it, the pyrrolidine nitrogen would protonate, halting the nucleophilic attack on the MTPA-Cl.

  • Derivatization:

    • To Vial A, add 1.5 equivalents of (R)-(-)-MTPA-Cl.

    • To Vial B, add 1.5 equivalents of (S)-(+)-MTPA-Cl.

  • Incubation: Stir at room temperature for 2 hours. The reaction can be monitored directly in the NMR tube.

  • Interpretation: Acquire 1 H and 19 F NMR spectra for both vials. Calculate the Δδ ( δS​−δR​ ) values for the protons on the pyrrolidine ring (H-2, H-4, H-5).

    • By mapping the positive and negative Δδ values onto the standard Mosher model, the spatial arrangement of the 3-fluorophenoxy group relative to the amine can be deduced, unambiguously confirming the (3S) configuration[4]. Furthermore, the 19 F NMR of the Mosher amides will show distinct CF 3​ signals, allowing for the precise calculation of enantiomeric excess (ee)[4].

References

  • Title: Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: PMC - NIH URL
  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL
  • Title: Design, synthesis, and biological activity of novel halogenated sulfite compounds Source: PLOS One URL
  • Title: The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles Source: PMC - NIH URL

Sources

Troubleshooting & Optimization

Troubleshooting low yield during (3S)-3-(3-fluorophenoxy)pyrrolidine scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center for troubleshooting low yield during the scale-up of (3S)-3-(3-fluorophenoxy)pyrrolidine.

Technical Support Center: Scale-Up of (3S)-3-(3-fluorophenoxy)pyrrolidine

Introduction

(3S)-3-(3-fluorophenoxy)pyrrolidine is a key building block in the synthesis of various pharmaceutical agents. Its preparation, particularly during scale-up, often involves the formation of an aryl ether bond between a protected (3S)-3-hydroxypyrrolidine and 3-fluorophenol. A common and effective method for this transformation is the Mitsunobu reaction, which allows for the direct conversion of a secondary alcohol with a clean inversion of stereochemistry.[1][2][3]

However, while elegant, the Mitsunobu reaction is notorious for its challenges during process development and scale-up.[4][5] Issues such as poor atom economy, the generation of stoichiometric byproducts that are difficult to remove, and stringent reaction conditions can lead to significant yield loss and batch inconsistency.[4][6] This guide provides a structured, in-depth approach to diagnosing and resolving common problems encountered during the scale-up synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine via the Mitsunobu reaction.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific, common issues encountered during the reaction, presented in a question-and-answer format to help you quickly identify and solve problems.

Q1: My reaction has stalled, leaving a significant amount of unreacted N-Boc-(3S)-3-hydroxypyrrolidine. What are the most probable causes?

This is one of the most frequent issues and typically points to problems with reagent activity or reaction setup.

Core Causality: The Mitsunobu reaction relies on the in situ activation of the hydroxyl group by forming an alkoxyphosphonium salt.[3] If this activation is inefficient, the SN2 displacement by the 3-fluorophenoxide nucleophile will not proceed, leading to poor conversion.

Troubleshooting Steps & Solutions:

  • Reagent Quality and Stoichiometry:

    • Triphenylphosphine (PPh₃): PPh₃ can slowly oxidize to triphenylphosphine oxide (TPPO) upon exposure to air.[7] Use fresh, high-purity PPh₃ or verify the purity of your current stock (e.g., via ³¹P NMR).

    • Azodicarboxylate (DIAD/DEAD): Diisopropyl azodicarboxylate (DIAD) and diethyl azodicarboxylate (DEAD) are sensitive to light and moisture and can degrade over time.[6] Always use fresh reagents from a reputable supplier. Their characteristic yellow-orange color should be present.

    • Equivalents: On scale-up, minor weighing errors or small amounts of reagent degradation become more significant. It is common practice to use a slight excess (1.1–1.5 equivalents) of both PPh₃ and DIAD/DEAD relative to the limiting reagent.[7]

  • Presence of Moisture:

    • The reaction is highly sensitive to water. Any moisture will consume the activated betaine intermediate, quenching the reaction. Ensure all glassware is flame- or oven-dried, and use high-purity anhydrous solvents (e.g., THF, <50 ppm water).[6] Consider drying the starting materials (hydroxypyrrolidine and phenol) by azeotropic distillation with toluene if they are suspected to contain water.

  • Order of Addition & Temperature Control:

    • The standard procedure involves adding the azodicarboxylate dropwise to a cooled (typically 0 °C) solution of the alcohol, phenol, and PPh₃.[8] This controls the initial exotherm from the formation of the PPh₃-DIAD adduct.

    • Alternative Addition Order: If the standard method fails, consider pre-forming the betaine intermediate.[8] To do this, add DIAD to the PPh₃ solution at 0 °C, stir for a few minutes, then add the alcohol, followed finally by the nucleophile (3-fluorophenol). This can sometimes improve yields by ensuring the activating species is present before the substrate is introduced.

Q2: The conversion of my starting material is high, but the yield of the desired (3S)-3-(3-fluorophenoxy)pyrrolidine is low, and I'm seeing significant side products. What is happening?

Observing byproducts is inherent to the Mitsunobu reaction, but their excessive formation at the expense of your product points to specific mechanistic deviations.

Core Causality: The primary cause is often a competing reaction where a species other than the intended 3-fluorophenoxide acts as the nucleophile.

Troubleshooting Steps & Solutions:

  • Identify the Byproducts:

    • The two expected, major byproducts are triphenylphosphine oxide (TPPO) and the dicarboxylate hydrazine (e.g., diisopropyl hydrazinedicarboxylate). Their presence is normal.

    • A critical side reaction, especially with sterically demanding or less acidic phenols, is the alkylation of the hydrazine byproduct .[9] This occurs when the alkoxyphosphonium intermediate is alkylated by the deprotonated hydrazine, a competing nucleophile.

  • Optimize Reaction Conditions to Favor the Desired Pathway:

    • Solvent Choice: While Tetrahydrofuran (THF) is standard, its polarity can sometimes favor side reactions. For sterically hindered systems, switching to a less polar solvent like diethyl ether or toluene has been shown to suppress the alkylation of the hydrazine byproduct and improve the yield of the desired aryl ether.[9]

    • Nucleophile Acidity (pKa): The Mitsunobu reaction works best with nucleophiles having a pKa ≤ 15.[2] 3-fluorophenol has a pKa of approximately 9.3, which is sufficiently acidic. This is unlikely to be the primary issue here but is a critical parameter for other substrates.

    • Temperature: After the initial addition at 0 °C, allowing the reaction to slowly warm to room temperature is typical.[8] Running the reaction at elevated temperatures can promote side reactions and decomposition. Ensure the reaction is not overheating during the hold period.

Table 1: Troubleshooting Summary for Low Yield

Symptom Potential Cause Recommended Action
High Unreacted Starting Alcohol 1. Degraded PPh₃ or DIAD/DEAD2. Insufficient reagent equivalents3. Presence of moisture4. Incorrect order of addition 1. Use fresh, high-purity reagents.2. Use a slight excess (1.1-1.5 eq) of PPh₃/DIAD.3. Ensure anhydrous conditions for all reagents and solvents.4. Try pre-forming the PPh₃-DIAD adduct before adding substrates.
High Byproduct Formation 1. Competing nucleophilic attack by hydrazine byproduct2. Suboptimal solvent choice 1. Evaluate reaction temperature; avoid overheating.2. Switch from THF to a less polar solvent like diethyl ether or toluene.

| Difficult Purification | 1. High amounts of TPPO/hydrazine byproducts2. Product is an oil or difficult to crystallize | 1. Optimize reaction to minimize excess reagents.2. Explore crystallization from a solvent/anti-solvent system (e.g., MTBE/heptane).3. Consider using polymer-bound PPh₃ to simplify removal by filtration.[10] |

Q3: The workup and purification are extremely challenging on a larger scale. How can I efficiently remove triphenylphosphine oxide (TPPO) and the reduced hydrazine?

This is the classic drawback of the Mitsunobu reaction and a major hurdle in process chemistry.[4]

Core Causality: Both TPPO and the hydrazine byproduct are high-boiling, often crystalline solids with solubility properties that can complicate extractions and prevent clean crystallization of the desired product.

Purification Strategies:

  • Crystallization: This is the most scalable and preferred method.

    • If your N-Boc protected product is a solid, develop a robust crystallization protocol. A good starting point is a solvent/anti-solvent system like MTBE/heptane or ethyl acetate/heptane.

    • Sometimes, the byproducts can be selectively precipitated. After quenching the reaction, diluting with a nonpolar solvent like hexane or diethyl ether can sometimes cause TPPO to crash out, allowing it to be removed by filtration.

  • Extraction:

    • The basicity of the reduced hydrazine byproduct can be exploited. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate and extract the hydrazine into the aqueous phase. Be cautious, as your N-Boc protected pyrrolidine product could also be affected by strong acid.

  • Modified Reagents for Simplified Workup:

    • Polymer-supported PPh₃: Using resin-bound triphenylphosphine allows the resulting TPPO-resin to be removed by simple filtration.[10] This is highly effective but can be more expensive.

    • Alternative Phosphines: Phosphines designed for easier TPPO removal (e.g., with fluorous tags or basic handles for acid extraction) have been developed, though they add cost and complexity.

Frequently Asked Questions (FAQs)

FAQ 1: Is the Mitsunobu reaction the best choice for this synthesis at an industrial scale?

While often criticized for its poor atom economy and difficult workup, the Mitsunobu reaction remains a powerful tool due to its mild conditions and reliable stereochemical inversion.[1][4] Many industrial processes have successfully incorporated a late-stage Mitsunobu step.[4] The key is rigorous optimization.

An alternative is a two-step Williamson Ether Synthesis . This would involve:

  • Activating the alcohol of N-Boc-(3S)-3-hydroxypyrrolidine by converting it to a good leaving group (e.g., a tosylate or mesylate).

  • Reacting the resulting tosylate/mesylate with 3-fluorophenol under basic conditions (e.g., using K₂CO₃ or NaH). This is an SN2 reaction that also proceeds with inversion.[11]

This route avoids the problematic byproducts of the Mitsunobu reaction but adds an extra synthetic step.

FAQ 2: What are the critical safety considerations for scaling up this reaction?

  • Azodicarboxylates (DEAD/DIAD): These reagents are toxic and potent sensitizers.[4] More critically, they have thermal stability issues and can decompose violently at elevated temperatures.[5] They are often shipped and handled as solutions in toluene to mitigate risk.[4] A thorough process safety evaluation (e.g., using DSC/ARC) is mandatory before scale-up.

  • Exotherm Control: The initial reaction between PPh₃ and DIAD is highly exothermic. Slow, subsurface addition of DIAD at low temperature (0–5 °C) with efficient reactor cooling is essential to prevent thermal runaways.

FAQ 3: How does the quality of the starting N-Boc-(3S)-3-hydroxypyrrolidine impact the reaction?

The purity of the starting alcohol is paramount.

  • Chemical Purity: Non-volatile impurities can complicate purification.

  • Optical Purity: The Mitsunobu reaction is stereospecific (inversion). The enantiomeric purity of your product will be directly determined by the enantiomeric purity of your starting alcohol.

  • Water Content: As discussed, this is a critical parameter that must be tightly controlled.

Visualizations and Diagrams

Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Step 1: Reagent Activation cluster_alcohol_activation Step 2: Alcohol Activation cluster_sn2 Step 3: SN2 Displacement PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine Nucleophilic Attack DIAD DIAD DIAD->Betaine IonPair Ion Pair Betaine->IonPair Deprotonates ArOH ROH Pyrrolidinol (ROH) Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) ROH->Alkoxyphosphonium Attacks Phosphorus Phenol 3-F-Phenol (ArOH) Phenol->IonPair IonPair->Alkoxyphosphonium ArO ArO⁻ (Nucleophile) Product (3S)-3-(3-fluorophenoxy)pyrrolidine Alkoxyphosphonium->Product SN2 Attack (Inversion) TPPO TPPO (Byproduct) Alkoxyphosphonium->TPPO ArO->Product

Caption: The Mitsunobu reaction mechanism involves activation of the alcohol followed by SN2 displacement.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Detected Analysis Analyze Crude Reaction (TLC, HPLC, NMR) Start->Analysis UnreactedSM High Unreacted Starting Material? Analysis->UnreactedSM Byproducts High Byproduct Formation? UnreactedSM->Byproducts No CheckReagents Verify Reagent Quality (PPh3, DIAD) & Stoichiometry UnreactedSM->CheckReagents Yes ChangeSolvent Optimize Solvent (e.g., THF -> Ether) Byproducts->ChangeSolvent Yes Purification Purification Issues? Byproducts->Purification No CheckConditions Check for Moisture & Anhydrous Conditions CheckReagents->CheckConditions CheckOrder Review Order of Addition & Temperature Control CheckConditions->CheckOrder CheckOrder->Analysis OptimizeTemp Verify Temperature Profile ChangeSolvent->OptimizeTemp OptimizeTemp->Analysis DevelopCryst Develop Crystallization Protocol Purification->DevelopCryst Yes Success Yield Improved Purification->Success No ModifyWorkup Modify Workup (e.g., Acid Wash) DevelopCryst->ModifyWorkup ModifyWorkup->Success

Caption: A systematic workflow for troubleshooting low yield in the scale-up process.

Experimental Protocol: Lab-Scale Synthesis

Objective: To synthesize N-Boc-(3S)-3-(3-fluorophenoxy)pyrrolidine via Mitsunobu reaction.

Materials:

  • N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq)

  • 3-Fluorophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq), 3-fluorophenol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Add anhydrous THF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction for completion by TLC or HPLC (disappearance of the starting alcohol).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product (a mixture of the desired product, TPPO, and the hydrazine byproduct) can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or by crystallization.

References

  • Mitsunobu reaction - Wikipedia. [Link]

  • Mitsunobu - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mitsunobu Reaction - Common Conditions. [Link]

  • Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • CN105646321A - Preparation method of (S)
  • US7652152B2 - Synthetic method of optically pure (S)
  • Mitsunobu Reaction. [Link]

  • The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions - Scientific Update - UK. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. [Link]

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google P
  • EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)
  • Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction - ACS Publications. [Link]

  • Mitsunobu reaction issues : r/chemistry - Reddit. [Link]

  • Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200 - ResearchGate. [Link]

  • Mitsunobu Reaction - Chemistry Steps. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

Sources

Technical Support Center: Reducing Byproduct Impurities in (3S)-3-(3-fluorophenoxy)pyrrolidine Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of (3S)-3-(3-fluorophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with reducing byproduct impurities during the extraction and purification of this critical pharmaceutical intermediate.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity and yield of your target compound.

Introduction: The Challenge of Purity in (3S)-3-(3-fluorophenoxy)pyrrolidine Synthesis

(3S)-3-(3-fluorophenoxy)pyrrolidine is a key building block in the development of various pharmaceutical agents. Its synthesis, commonly achieved through a Williamson ether synthesis, involves the reaction of (3S)-3-hydroxypyrrolidine with an activated fluorophenyl derivative. While seemingly straightforward, this process is often plagued by the formation of closely-related impurities that can be challenging to remove, impacting the final product's quality, safety, and efficacy. This guide will equip you with the knowledge to anticipate, identify, and mitigate these impurities effectively.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis and extraction of (3S)-3-(3-fluorophenoxy)pyrrolidine.

Issue 1: Presence of Unreacted Starting Materials

Q: My post-extraction sample shows significant amounts of unreacted (3S)-3-hydroxypyrrolidine and/or the fluorophenyl starting material. What are the likely causes and how can I improve the reaction conversion?

A: Incomplete reaction is a common issue stemming from several factors. Here’s a breakdown of potential causes and solutions:

  • Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the hydroxyl group of (3S)-3-hydroxypyrrolidine, forming the more nucleophilic alkoxide.[2][3][4] If the base is too weak or used in insufficient stoichiometric amounts, the reaction will be slow and incomplete.

    • Troubleshooting:

      • Choice of Base: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

      • Stoichiometry: Ensure at least one full equivalent of base is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Reaction Temperature and Time: Sub-optimal temperature can lead to sluggish reaction kinetics.

    • Troubleshooting: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[4]

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively solvate the alkoxide without interfering with its nucleophilicity.[4]

Issue 2: Formation of Dimer and Other Side Products

Q: I'm observing impurities with higher molecular weights than my product. What are these and how can I prevent their formation?

A: The formation of dimers or other oligomeric species can occur through intermolecular side reactions. For instance, the pyrrolidine nitrogen of one molecule can react with an activated intermediate of another.

  • Causality: These side reactions are often favored at high concentrations of reactants or when the desired intramolecular reaction is slow.

  • Mitigation Strategies:

    • High Dilution: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular side reactions.

    • Protecting Groups: If side reactions involving the pyrrolidine nitrogen are significant, consider using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed after the ether formation.

    • Controlled Addition: Slowly adding one of the reactants to the reaction mixture can help maintain a low instantaneous concentration, thereby minimizing dimerization.

Issue 3: Challenges in Extraction and Phase Separation

Q: During the aqueous workup, I am experiencing poor phase separation and potential loss of product to the aqueous layer. How can I optimize the extraction process?

A: The basic nitrogen of the pyrrolidine ring makes the product's solubility pH-dependent.

  • Understanding the Chemistry: At acidic pH, the pyrrolidine nitrogen will be protonated, rendering the molecule more water-soluble. At basic pH, the free base is less polar and will preferentially partition into an organic solvent.

  • Optimized Extraction Protocol:

    • Quench and Neutralize: After the reaction is complete, carefully quench the reaction mixture with water.

    • Basify: Adjust the pH of the aqueous layer to >10 with a base like sodium hydroxide (NaOH) to ensure the pyrrolidine is in its free base form.

    • Solvent Selection: Use a water-immiscible organic solvent with good solvating power for your product, such as ethyl acetate or dichloromethane.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of the product.

    • Brine Wash: Wash the combined organic extracts with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproduct impurities I should expect in the synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine?

A1: Besides unreacted starting materials, the most common impurities arise from side reactions. These can include:

  • O-alkylation vs. N-alkylation: While O-alkylation is the desired reaction, some N-alkylation of the pyrrolidine nitrogen can occur, leading to a quaternary ammonium salt or other N-substituted byproducts.

  • Elimination Products: If the fluorophenyl starting material has a leaving group on a secondary or tertiary carbon, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[3]

  • Products from Ring-Opening: Under harsh acidic or basic conditions during workup, the pyrrolidine ring could potentially undergo cleavage.

Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying the main product and its impurities.[6] A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated peaks from HPLC, aiding in the identification of unknown impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated impurities.[5]

Q3: How can I effectively remove polar impurities during the workup?

A3: Polar impurities, such as salts and highly polar organic byproducts, can often be removed with a carefully designed aqueous wash.

  • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can protonate basic impurities, making them more water-soluble and allowing for their removal into the aqueous phase. However, be mindful that this will also protonate your product, so subsequent basification and re-extraction will be necessary.

  • Water Washes: Multiple washes with deionized water can help remove residual water-soluble reagents and byproducts.

Q4: Is column chromatography a viable option for final purification, and what conditions are recommended?

A4: Yes, silica gel chromatography is a common and effective method for the final purification of (3S)-3-(3-fluorophenoxy)pyrrolidine.[8]

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically used.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[10] The addition of a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase can help to prevent peak tailing of the basic pyrrolidine product on the acidic silica gel.

Experimental Protocols & Visualizations

Protocol 1: Optimized Extraction Workflow for (3S)-3-(3-fluorophenoxy)pyrrolidine

This protocol is designed to maximize the recovery of the product while minimizing water-soluble impurities.

  • Reaction Quench: Cool the reaction mixture to room temperature and slowly add it to a separatory funnel containing deionized water.

  • pH Adjustment: Add 1M NaOH solution dropwise while monitoring the pH of the aqueous layer with a pH meter or pH paper. Continue adding base until the pH is stable at ≥ 11.

  • First Extraction: Add a volume of ethyl acetate equal to the aqueous volume to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (top) should be carefully drained into a clean flask.

  • Subsequent Extractions: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine Organic Layers: Combine all the organic extracts.

  • Brine Wash: Wash the combined organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualization of the Extraction Logic

ExtractionWorkflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_final Final Product Reaction Crude Product & Impurities in Organic Solvent (e.g., DMF) Quench 1. Quench with Water Reaction->Quench Basify 2. Adjust pH > 10 with NaOH Quench->Basify Extract 3. Extract with Ethyl Acetate (x3) Basify->Extract AqueousWaste Aqueous Layer (Salts, Polar Impurities) Extract->AqueousWaste Impurities remain in aqueous layer OrganicProduct Combined Organic Layers Extract->OrganicProduct Product partitions to organic layer Brine 4. Wash with Brine Dry 5. Dry (Na2SO4) Brine->Dry Concentrate 6. Concentrate Dry->Concentrate PureProduct Crude (3S)-3-(3-fluorophenoxy)pyrrolidine Concentrate->PureProduct OrganicProduct->Brine

Caption: Optimized extraction workflow for (3S)-3-(3-fluorophenoxy)pyrrolidine.

Data Presentation: Solvent Selection for Extraction
SolventPolarity IndexBoiling Point (°C)Water SolubilityComments
Ethyl Acetate 4.477.18.3 g/100 mLGood general-purpose solvent with moderate polarity. Easily removed under vacuum.
Dichloromethane 3.139.61.3 g/100 mLCan be more effective for less polar products but is a suspected carcinogen. Higher density than water.
Toluene 2.4110.60.05 g/100 mLEffective for non-polar products; high boiling point can make it difficult to remove.
Diethyl Ether 2.834.66.9 g/100 mLHighly volatile and flammable. Prone to peroxide formation.
Visualization of Key Chemical Structures

ChemicalStructures cluster_product Desired Product cluster_impurities Potential Impurities Reactant1 (3S)-3-hydroxypyrrolidine (C₄H₉NO) Product (3S)-3-(3-fluorophenoxy)pyrrolidine (C₁₀H₁₂FNO) Reactant1->Product + Reactant2 1-Fluoro-3-iodobenzene (or other activated phenyl derivative) Reactant2->Product Impurity1 N-Alkylated Byproduct Product->Impurity1 Side Reactions Impurity2 Dimeric Byproduct Product->Impurity2

Caption: Key reactants, product, and potential impurities.

References

  • CEM GmbH. (2023, November 29). Total wash elimination for solid phase peptide synthesis. Nature Communications. [Link]

  • De Corte, B. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC. [Link]

  • EURL-SRM. (n.d.). Analytical Methods. [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Journal of Pharmaceutical Research International. [Link]

  • DC Fine Chemicals. (n.d.). 3-Hydroxypyrrolidine. [Link]

  • Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Wiley Online Library. (n.d.). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link]

  • PubChem. (n.d.). (3S)-pyrrolidin-3-ol. [Link]

  • ChemRxiv. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

Sources

Technical Support Center: N-Functionalization of (3S)-3-(3-fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the N-arylation or N-alkylation of (3S)-3-(3-fluorophenoxy)pyrrolidine . As a cyclic secondary amine bearing a chiral ether linkage, this substrate presents unique steric and electronic challenges during cross-coupling.

This document bypasses basic theory to deliver field-proven causality, troubleshooting matrices, and self-validating protocols for Buchwald-Hartwig aminations.

Mechanistic Principles of Catalyst Selection

The functionalization of (3S)-3-(3-fluorophenoxy)pyrrolidine via palladium-catalyzed C-N cross-coupling requires overcoming specific kinetic barriers. Unlike primary amines, cyclic secondary amines introduce significant steric bulk around the palladium center. This steric hindrance directly impacts the catalytic cycle, specifically choking the reductive elimination step 1.

If reductive elimination is too slow, the Pd-amido intermediate undergoes β-hydride elimination (utilizing the β-hydrogens on the pyrrolidine ring), leading to the reduction of the aryl halide rather than the desired C-N bond formation. To prevent this, the selection of a highly active, bulky monophosphine ligand is mandatory. Dialkylbiarylphosphine ligands are engineered to favor a highly reactive mono-ligated [L1​Pd(0)] active species 2. For secondary amines, RuPhos is the gold standard because its specific steric profile lowers the activation energy barrier for reductive elimination, which is the rate-limiting step for this specific system 3.

BHCycle Pd0 Pd(0)L Active Catalyst OA L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OA + Ar-X Amido L-Pd(II)(Ar)(NR2) Amido Complex OA->Amido + Amine & Base - Base·HX Amido->Pd0 Reductive Elimination Prod Ar-NR2 Product Amido->Prod Release

Fig 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting key intermediate states.

Troubleshooting FAQs

Q1: My coupling of (3S)-3-(3-fluorophenoxy)pyrrolidine with an aryl bromide is stalling at 30% conversion using Pd(OAc)₂ and BINAP. Why? A1: BINAP is a first-generation bidentate ligand. While it forms highly stable complexes excellent for primary amines, it creates an excessively crowded coordination sphere for a bulky secondary amine like your pyrrolidine derivative. This crowding severely inhibits the reductive elimination step. Switch to a bulky monophosphine like RuPhos or XPhos . RuPhos forces the palladium into a mono-ligated state that accelerates both oxidative addition and reductive elimination for secondary amines 1.

Q2: I switched to RuPhos, but I am now detecting significant amounts of debrominated aryl starting material (Ar-H) in my LC-MS. What causes this? A2: This is a classic symptom of β-hydride elimination outcompeting reductive elimination. Because your pyrrolidine has β-hydrogens adjacent to the nitrogen, the Pd-amido intermediate can undergo β-hydride elimination if it sits too long before coupling. To correct this:

  • Ensure strictly anhydrous conditions (water quenches the intermediate).

  • Verify your base is strong enough (NaOtBu is preferred) to rapidly drive the deprotonation step.

  • Slightly increase the reaction temperature (e.g., from 80°C to 100°C) to overcome the activation energy barrier of reductive elimination, which DFT calculations confirm is the rate-limiting step for Pd-RuPhos systems [[3]]().

Q3: My aryl halide has a base-sensitive ester group. Can I use a weaker base than NaOtBu without killing the reaction? A3: Yes, but with a strategic adjustment. Weaker bases like Cs₂CO₃ or K₃PO₄ lower the driving force for the deprotonation of the Pd-coordinated amine, which historically results in lower yields 4. To compensate, you must use a pre-activated catalyst like RuPhos Pd G3 or G4 precatalyst . These precatalysts generate the active Pd(0) species rapidly at room temperature without relying on the base to reduce a Pd(II) precursor, preserving the weaker base strictly for the catalytic cycle.

Catalyst & Ligand Selection Matrix

Use the following quantitative logic matrix to select the optimal system for functionalizing (3S)-3-(3-fluorophenoxy)pyrrolidine based on your electrophile.

Ligand SystemOptimal Amine TargetPrimary Mechanistic AdvantageTypical BaseRate-Limiting Step
RuPhos Secondary (Pyrrolidines) Accelerates reductive elimination; prevents β-hydride elimination.NaOtBu or LiHMDSReductive Elimination 3
BrettPhos Primary AminesHighly restricted pocket prevents bis-arylation of primary amines.NaOtBu or K₂CO₃Oxidative Addition [[3]]()
BINAP Primary / AnilinesForms stable bidentate complexes; good baseline for unhindered substrates.Cs₂CO₃Amine Binding / Deprotonation
XPhos Universal / AnilinesHighly active for unactivated aryl chlorides; broad substrate scope.K₃PO₄ or NaOtBuVaries by Substrate

Self-Validating Experimental Protocol

This protocol utilizes a RuPhos Pd G3 precatalyst to ensure complete activation and is designed with built-in validation checkpoints.

Materials Required:

  • (3S)-3-(3-fluorophenoxy)pyrrolidine (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • RuPhos Pd G3 Precatalyst (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), RuPhos Pd G3 (0.02 equiv), and NaOtBu (1.5 equiv).

  • Solvent & Amine Addition: Evacuate and backfill the tube with Argon (3x). Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration, followed immediately by (3S)-3-(3-fluorophenoxy)pyrrolidine (1.2 equiv) via a micro-syringe.

  • Visual Validation Checkpoint 1: Stir at room temperature for 5 minutes. Self-Validation: You must observe a color shift from yellow/orange to a deep red/brown. This confirms the cleavage of the G3 precatalyst and the successful generation of the active L1​Pd(0) species. If the solution remains pale yellow, your solvent is wet or oxygen has ingress.

  • Heating: Seal the tube and heat the reaction mixture to 85°C in a pre-heated oil bath.

  • Analytical Validation Checkpoint 2: At t=1.5 hours, cool the reaction briefly, withdraw a 10 µL aliquot under Argon, quench into 1 mL of LC-MS grade Acetonitrile, and analyze. Self-Validation: A healthy catalytic cycle will show >70% consumption of the aryl halide. If the reaction is stalled at <20% with no product mass, oxidative addition has failed (evaluate switching to a more electron-rich ligand like tBu-XPhos).

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure for subsequent flash chromatography.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Chemistry LibreTexts URL: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure National Institutes of Health (PMC) URL:[Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry (RSC) URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Chiral HPLC Methods for (3S)-3-(3-fluorophenoxy)pyrrolidine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] The enantiomers of a chiral drug can exhibit vastly different effects, with one offering the desired therapeutic outcome while the other may be inactive or even harmful.[2] (3S)-3-(3-fluorophenoxy)pyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical agents, exemplifies this principle.[3] Ensuring its enantiomeric purity is paramount, making the validation of a robust analytical method for its quantification an indispensable step in quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) stands as the gold standard for enantiomeric separations in the pharmaceutical industry.[1][4][5] This guide provides an in-depth, experience-driven walkthrough for validating a chiral HPLC method for the quantification of the undesired (3R)-enantiomer in (3S)-3-(3-fluorophenoxy)pyrrolidine, structured around the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Proposed Chiral HPLC Method: A Starting Point

While a specific validated method for this exact molecule is not publicly cataloged, a scientifically sound starting point can be engineered based on extensive experience with structurally similar pyrrolidine derivatives.[9] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are renowned for their broad applicability and have shown great success in resolving pyrrolidine enantiomers.[1][2][9]

Table 1: Proposed Initial HPLC Conditions

ParameterProposed ConditionRationale & Causality
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Amylose-based phases often provide unique selectivity for compounds with aromatic rings and hydrogen-bonding sites, like the fluorophenoxy and amine groups in our analyte.
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions provide a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)A normal-phase system is a strong starting point for polysaccharide CSPs. IPA acts as the polar modifier to control retention and selectivity. The addition of a basic modifier like DEA is crucial for basic analytes like pyrrolidines to prevent peak tailing by masking acidic silanol sites on the silica support.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 25°CTemperature can influence enantioselectivity. Starting at ambient temperature provides a stable baseline.
Detection UV at 220 nmThe fluorophenoxy moiety provides a chromophore suitable for UV detection. 220 nm is often a good wavelength for general aromatic compounds.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not compromised by solvent effects.

The Validation Master Plan: An Overview

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1][10] For a chiral impurity method, this involves a series of experiments to assess key performance characteristics.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development Opt Optimization Dev->Opt Initial Separation SST System Suitability Opt->SST Finalized Method Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob

Caption: High-level workflow for chiral HPLC method validation.

Detailed Validation Protocols and Acceptance Criteria

System Suitability Testing (SST)

Expertise & Experience: SST is not a one-time check; it is the gatekeeper of data quality for every analytical run.[11] It confirms that on the day of analysis, the entire system—instrument, column, and reagents—is performing as expected.[11][12][13] For chiral methods, resolution is the most critical SST parameter.[14]

Experimental Protocol:

  • Prepare a System Suitability Solution (SSS) containing both the (3S)-enantiomer (main peak) and the (3R)-enantiomer (impurity) at a concentration where the impurity peak is easily quantifiable (e.g., at its specification limit).

  • Inject the SSS five or six consecutive times before starting any sample analysis.[15]

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for critical parameters.

Acceptance Criteria (Table 2):

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0Ensures baseline separation between the enantiomers for accurate integration.[1][14]
Tailing Factor (T) ≤ 2.0Confirms good peak shape, free from excessive asymmetry.
%RSD of Peak Area ≤ 5.0% for the impurity peakDemonstrates the repeatability of the injector and detector system.[15]
%RSD of Retention Time ≤ 2.0%Indicates the stability of the pump and mobile phase composition.
Specificity

Expertise & Experience: Specificity proves that the method can unequivocally assess the analyte in the presence of other components.[16][17] For a chiral method, this means demonstrating that the peak for the (3R)-enantiomer is free from interference from the main (3S)-enantiomer, any process impurities, or degradation products.

Experimental Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Inject a solution of the pure (3S)-enantiomer to confirm the retention time of the main peak.

  • Inject a solution of the racemate (or the (3S)-enantiomer spiked with the (3R)-enantiomer) to identify the retention time of the impurity peak.

  • If available, inject solutions of known process impurities or force-degraded samples (e.g., acid, base, peroxide, heat, light stressed) to see if any degradation products co-elute with the enantiomers.

Acceptance Criteria:

  • The blank solution should show no significant peaks at the retention times of the enantiomers.

  • The resolution (Rs) between the (3R)-enantiomer and the closest eluting peak (including the main (3S)-enantiomer) must be ≥ 2.0.

  • Peak purity analysis (using a PDA detector) should confirm that the enantiomer peaks are spectrally homogeneous.[1]

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response.[18][19] The range is the interval over which this linearity, along with suitable accuracy and precision, is established.[10][20] For an impurity method, the range must bracket the expected concentration of the impurity.

Experimental Protocol:

  • Prepare a stock solution of the (3R)-enantiomer.

  • Prepare a series of at least five calibration standards by spiking the (3S)-enantiomer with the (3R)-enantiomer stock solution. Concentrations should typically span from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).[20]

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area of the (3R)-enantiomer versus its concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995.[18] This statistically confirms the strength of the linear relationship.

  • Y-intercept: Should be minimal and not significantly different from zero.

  • Visual Inspection: The data points on the calibration curve should not show significant deviation from the best-fit line.

Accuracy

Expertise & Experience: Accuracy, sometimes called trueness, measures the closeness of the experimental value to the true value.[10][16][21] It is typically assessed by a recovery study, where a known amount of the impurity is added to the main substance and the method's ability to measure it correctly is determined.

Experimental Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 50%, 100%, and 150% of the specification limit).[1][10]

  • These samples are prepared by spiking a known amount of the (3S)-enantiomer with a known amount of the (3R)-enantiomer.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria (Table 3):

Concentration LevelAcceptance Criteria for Mean Recovery
50% of Specification80.0% – 120.0%
100% of Specification90.0% – 110.0%
150% of Specification90.0% – 110.0%
Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[16][21] It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day/inter-analyst precision).[17]

Precision_Hierarchy cluster_repeat Same Day, Same Analyst, Same Instrument cluster_inter Different Day, Different Analyst, or Different Instrument Precision Precision Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate Rep_Desc 6 replicate preparations at 100% of specification limit Repeatability->Rep_Desc Inter_Desc Repeat Repeatability test under varied conditions Intermediate->Inter_Desc

Caption: Relationship between precision validation studies.

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of the (3S)-enantiomer spiked with the (3R)-enantiomer at 100% of the specification limit.

    • Analyze all six samples on the same day, by the same analyst, on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 10.0% for the impurity.

  • Intermediate Precision: The overall %RSD from both sets of data should meet the repeatability criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest concentration that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[10][22][23] For an impurity method, the LOQ is the more critical parameter.[23]

Experimental Protocol (Based on Signal-to-Noise):

  • Prepare a series of increasingly dilute solutions of the (3R)-enantiomer.

  • Inject these solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[23][24]

  • To verify the LOQ, prepare and inject six samples at the determined LOQ concentration and assess their precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1.

  • Precision at LOQ: %RSD of six replicates should be ≤ 20.0%.[25]

  • Accuracy at LOQ: Mean recovery should be within 80.0% – 120.0%.

Robustness

Expertise & Experience: Robustness testing demonstrates the reliability of a method when subjected to small, deliberate variations in its parameters.[26][27][28] It provides confidence that the method can be successfully transferred between labs and instruments.[27]

Experimental Protocol:

  • Prepare an SSS containing both enantiomers.

  • Vary key chromatographic parameters one at a time (or using a Design of Experiments approach) from the nominal method conditions.[26][29]

  • Inject the SSS under each varied condition and evaluate the impact on critical system suitability parameters.

Acceptance Criteria (Table 4):

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 10% (e.g., 0.9 and 1.1 mL/min)System Suitability must pass (especially Rs ≥ 2.0).
Column Temperature ± 5°C (e.g., 20°C and 30°C)System Suitability must pass.
% IPA in Mobile Phase ± 2% absolute (e.g., 18% and 22%)System Suitability must pass.
% DEA in Mobile Phase ± 20% relative (e.g., 0.08% and 0.12%)System Suitability must pass.

Comparison with Alternative Chiral Separation Technologies

While chiral HPLC is the workhorse, other technologies offer different advantages and should be considered depending on the specific analytical challenge.[4][30]

Table 5: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[4]High versatility, broad applicability, well-established, excellent for quantification.[1][5]Can use significant amounts of organic solvents, method development can be time-consuming.Routine QC, purity analysis, and preparative separation.
Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase.[31]Faster separations, lower organic solvent consumption (greener), lower viscosity allows for higher flow rates.[4][31]Requires specialized equipment, not all compounds are soluble in supercritical CO₂.High-throughput screening, purification.
Capillary Electrophoresis (CE) Separation based on differential electrophoretic mobility in the presence of a chiral selector in the buffer.[32]Extremely high efficiency, very low sample and reagent consumption.[5]Lower concentration sensitivity compared to HPLC, less robust for routine QC.Complex mixtures, research applications, when sample volume is limited.

Conclusion

The validation of a chiral HPLC method is a systematic and rigorous process that provides documented evidence of its suitability for purpose.[1] By meticulously evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, researchers and drug development professionals can ensure the reliable quantification of enantiomeric impurities like (3R)-3-(3-fluorophenoxy)pyrrolidine. This guide, grounded in the principles of ICH Q2(R1) and enriched with practical insights, serves as a comprehensive framework for establishing a trustworthy and defensible analytical method, ultimately safeguarding the quality and safety of pharmaceutical products.

References

  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem. (n.d.).
  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3).
  • Importance of Chiral Separation and Resolution in Drug Synthesis - Pure Synth. (2025, May 26).
  • Chiral Drug Separation - WVU School of Medicine. (n.d.).
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22).
  • How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. (2026, March 12).
  • Unconventional approaches for chiral resolution - PMC - NIH. (2024, May 16).
  • Chiral Separations | Pharmaceutical Technology. (2026, March 25).
  • Don't Get Lost in Your HPLC Method Development - Thermo Fisher Scientific. (2021, September 22).
  • A Guide to Analytical Method Validation - Waters Corporation. (n.d.).
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
  • Analytical Method Validation: Back to Basics, Part II - LCGC International. (2026, March 27).
  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC. (n.d.).
  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (2023, September 8).
  • Getting the peaks perfect: System suitability for HPLC - American Chemical Society. (2001, September 15).
  • Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation - Waters Corporation. (2006, May 1).
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC. (n.d.).
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (n.d.).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19).
  • Robustness Tests | LCGC International - Chromatography Online. (2025, November 26).
  • System Suitability in HPLC Analysis | Pharmaguideline. (n.d.).
  • Accuracy and Precision in Bioanalysis: Review of Case Studies - FDA. (2019, June 1).
  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. (n.d.).
  • Understanding the Four Types of Analytical Method Validation - Oxford Analytical Services. (2024, February 29).
  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase - IOSR Journal. (2018, September 15).
  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22).
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025, November 26).
  • System Suitability Testing: Ensuring Reliable Results - Lab Manager. (2025, October 22).
  • What do Limit of Detection and Limit of Quantitation mean? - YouTube. (2024, February 28).
  • System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy - gmp-compliance.org. (n.d.).
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29).
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - Benchchem. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021, January 4).
  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents. (n.d.).
  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. (n.d.).

Sources

A Comparative Guide to Mass Spectrometry Validation for Reaction Monitoring of (3S)-3-(3-fluorophenoxy)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, the structural integrity and purity of pharmaceutical intermediates are paramount. (3S)-3-(3-fluorophenoxy)pyrrolidine is a key building block in the synthesis of various therapeutic agents, making the ability to monitor its formation in real-time a critical aspect of process chemistry.[1][2] Effective reaction monitoring ensures product quality, optimizes yield, and enhances safety by providing a clear window into the reaction's progress, the consumption of reactants, and the emergence of byproducts.

This guide provides a comprehensive comparison of analytical techniques for monitoring the synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine, with a primary focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. As a Senior Application Scientist, my objective is to ground this guide in both rigorous scientific principles and practical, field-tested insights. We will explore the causality behind experimental choices and compare LC-MS/MS to viable alternatives such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The validation of any analytical method is a documented process that demonstrates its suitability for the intended purpose.[3][4] For reaction monitoring, this means the method must be reliable, accurate, and robust enough to provide trustworthy data that can guide critical process decisions.[3] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for validating analytical procedures.[5][6]

Experimental Design & Methodology

Synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine

A common route to synthesize this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of (S)-3-hydroxypyrrolidine followed by nucleophilic substitution with 1-bromo-3-fluorobenzene.

  • Reactants: N-Boc-(3S)-hydroxypyrrolidine, 1-bromo-3-fluorobenzene, Sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF)

  • Product: N-Boc-(3S)-3-(3-fluorophenoxy)pyrrolidine

  • Post-reaction: Deprotection of the Boc group using an acid like trifluoroacetic acid (TFA).

Monitoring this reaction requires the ability to quantify the disappearance of the starting materials and the appearance of the protected and final products.

Preparation of Standards and Samples for Analysis

For quantitative analysis, a stock solution of a certified reference standard of (3S)-3-(3-fluorophenoxy)pyrrolidine is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock is used to create a series of calibration standards by serial dilution. An internal standard (IS), a structurally similar compound not present in the reaction mixture (e.g., a deuterated analog), should be added to all samples and standards to correct for variations in sample preparation and instrument response.

Reaction samples are taken at various time points, quenched to stop the reaction (e.g., by adding a small amount of acid or water), and then diluted with the analysis solvent to fall within the calibration range.

Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS is a powerful technique for reaction monitoring due to its high sensitivity and specificity.[7]

2.3.1 Instrumentation and Parameters

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions are optimized for the analyte and the internal standard.

2.3.2 Validation Protocol

The validation protocol is designed to demonstrate the method's fitness for purpose, following ICH Q2(R1) guidelines.[5][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank reaction matrix (containing all components except the analyte) and showing no significant interfering peaks at the analyte's retention time. The high selectivity of MRM in LC-MS/MS provides excellent specificity.[10]

  • Linearity: A linear relationship should be established across the range of the analytical procedure.[6] This is assessed by analyzing a series of calibration standards (typically 5-7 concentration levels) and performing a linear regression of the peak area ratio (analyte/IS) versus concentration. An R² value > 0.99 is generally considered acceptable.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 10 for LOQ and 3 for LOD.

  • Accuracy: The closeness of test results to the true value. It is determined by analyzing samples with known concentrations (spiked reaction matrix) at a minimum of three concentration levels covering the specified range. The recovery should typically be within 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Analysis on different days, with different analysts or equipment. A %RSD of <15% is generally acceptable.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.[9]

Comparative Analytical Techniques

2.4.1 High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique.[11] It relies on the analyte having a chromophore that absorbs UV light.

  • Principle: Separation is achieved via HPLC, and quantification is based on the absorbance of UV light at a specific wavelength.

  • Advantages: Cost-effective, simple to operate, and robust.

  • Limitations: Lower sensitivity and specificity compared to MS. Co-eluting impurities that also absorb at the analytical wavelength can interfere with quantification.[10]

2.4.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds.[12]

  • Principle: The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. For non-volatile compounds like (3S)-3-(3-fluorophenoxy)pyrrolidine, derivatization is often required to increase volatility.[13]

  • Advantages: Excellent chromatographic resolution.

  • Limitations: The need for derivatization adds complexity and potential for sample loss.[13] Not suitable for thermally labile compounds.

2.4.3 Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide absolute quantification without the need for a reference standard of the analyte.[14]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard, the concentration can be determined. The presence of fluorine in (3S)-3-(3-fluorophenoxy)pyrrolidine makes ¹⁹F qNMR a particularly powerful and selective option.[15][16][17]

  • Advantages: Non-destructive, provides structural information, and can be a primary ratio method.[15][16]

  • Limitations: Lower sensitivity than MS, and can be complex for mixtures with overlapping signals.[14] Higher initial instrument cost.

Performance Comparison and Data Analysis

The choice of analytical technique depends on the specific requirements of the project, including the need for sensitivity, specificity, speed, and cost.

Table 1: Comparison of Key Validation Parameters

ParameterLC-MS/MSHPLC-UVGC-MSqNMR
Specificity Very High (MRM)Moderate to HighHigh (with MS)Very High (¹⁹F)
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL)Moderate (µg/mL)High (ng/mL)Low (mg/mL)
Linearity (R²) > 0.995> 0.99> 0.99N/A (Direct)
Accuracy (% Recovery) 95-105%90-110%90-110%98-102%
Precision (%RSD) < 10%< 15%< 15%< 5%
Throughput HighHighModerateLow
Cost (Instrument) HighLowModerateVery High
Expertise Required HighLowModerateHigh
Discussion of Results
  • Mass Spectrometry (LC-MS/MS): Offers the best combination of sensitivity and specificity, making it ideal for detecting low-level impurities and for complex reaction matrices where interferences are likely. Its high throughput is also advantageous for monitoring multiple reactions.

  • HPLC-UV: A workhorse technique suitable for routine monitoring when sensitivity is not a major concern and the reaction components are well-separated chromatographically.[11] Its lower cost and ease of use make it highly accessible.

  • GC-MS: A viable option if the reactants and products are sufficiently volatile or can be easily derivatized.[18] It can provide excellent separation efficiency.

  • qNMR: The gold standard for obtaining highly accurate, absolute quantification without the need for analyte-specific calibration curves.[14][19] The presence of a fluorine atom makes ¹⁹F qNMR an excellent choice for this specific molecule, as the ¹⁹F spectrum is often simple and free of interferences.[15][17] It is particularly valuable for certifying reference standards or when a reference standard is not available.[16]

Workflow Diagrams

Figure 1: LC-MS/MS Validation Workflow

LC-MS/MS Validation Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Report Reporting Phase Plan Define Analytical Requirements (ICH Q2(R1)) Develop Method Development & Optimization (MRM) Plan->Develop Specificity Specificity (Blank Matrix) Develop->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity LOD_LOQ LOD & LOQ (S/N Ratio) Linearity->LOD_LOQ Accuracy Accuracy (Spiked Samples) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness Report Validation Report (Summarize Data) Robustness->Report Implement Implement for Routine Reaction Monitoring Report->Implement

Caption: Workflow for validating an LC-MS/MS method for reaction monitoring.

Figure 2: Reaction Monitoring Decision Tree

Reaction Monitoring Decision Tree Start Need to Monitor Reaction? HighSensitivity High Sensitivity / Low-Level Impurities? Start->HighSensitivity ComplexMatrix Complex Matrix / Interferences? HighSensitivity->ComplexMatrix No LCMS Use LC-MS/MS HighSensitivity->LCMS Yes AbsoluteQuant Absolute Quantification / No Standard Available? ComplexMatrix->AbsoluteQuant No ComplexMatrix->LCMS Yes Routine Routine QC / Cost-Sensitive? AbsoluteQuant->Routine No qNMR Use qNMR AbsoluteQuant->qNMR Yes HPLC Use HPLC-UV Routine->HPLC Yes GCMS Consider GC-MS (if volatile) Routine->GCMS No

Caption: Decision tree for selecting an analytical technique for reaction monitoring.

Conclusion and Recommendations

For the reaction monitoring of (3S)-3-(3-fluorophenoxy)pyrrolidine synthesis, a validated LC-MS/MS method stands out as the most robust and reliable choice for most process development applications. Its superior sensitivity and specificity ensure accurate quantification of reactants, products, and low-level impurities, which is critical for optimizing reaction conditions and ensuring the quality of the final product.

However, the selection of an analytical technique is not a one-size-fits-all decision.

  • For high-throughput screening or when trace-level impurity profiling is crucial, LC-MS/MS is the recommended technique.

  • For routine, cost-sensitive quality control where the reaction is well-understood and impurities are minimal, HPLC-UV provides a reliable and economical alternative.

  • When an absolute, highly accurate quantification is required, or when a certified reference standard is unavailable, ¹⁹F qNMR is an unparalleled tool.

Ultimately, a well-validated analytical method is the foundation of robust process chemistry.[3][4] By carefully considering the specific needs of the project and the strengths and weaknesses of each technique, researchers can confidently select the right tool to ensure the efficient and safe production of high-quality pharmaceutical intermediates.

References

  • ACS Publications. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. [Link][15]

  • PubMed. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link][16]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link][14]

  • ResearchGate. GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... [Link][20]

  • RSC Publishing. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. [Link][17]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][5]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link][19]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][21]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

  • Health Canada. (2015). Validation of Analytical Procedures: Text and Methodology Guidance Document ICH Topic Q2(R1). [Link][9]

  • Quantum Analytics. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Pharmaguideline. (2023). Analytical Method Validation (AMV) in Pharmaceuticals. [Link][3]

  • Organic Syntheses. Procedure for the Synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. [Link][22]

  • PMDA. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][23]

  • ResearchGate. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms.... [Link][10]

  • ProFound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][4]

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. [Link][24]

  • Universal Journal of Pharmaceutical Research. (2019). An Overview of Analytical Method Validation. [Link][25]

  • ResearchGate. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites.... [Link][12]

  • PubMed. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. [Link][11]

  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link][7]

  • Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link][18]

  • IVT Network. Analytical Methods Validation. [Link][26]

  • MDPI. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate.... [Link][27]

  • Shimadzu. On-line monitoring of synthetic reactions using Nexera FV. [Link][28]

  • ResearchGate. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link][29]

  • PubMed. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands.... [Link][2]

Sources

Structural Comparison Guide: (3S)-3-(3-Fluorophenoxy)pyrrolidine vs. Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the pivotal decision of selecting a core saturated nitrogen heterocycle for lead optimization. This selection dictates a drug candidate's physicochemical properties, 3D spatial geometry, and pharmacokinetic profile. Among the most ubiquitous "privileged scaffolds" are the five-membered pyrrolidine and the six-membered piperidine rings [[1]]().

This guide provides a rigorous structural and functional comparison between the highly functionalized (3S)-3-(3-fluorophenoxy)pyrrolidine 2 and generic piperidine scaffolds , equipping drug development professionals with actionable, data-driven insights.

Structural & Physicochemical Profiling

Ring Size and Conformational Dynamics

The fundamental difference of a single methylene unit between pyrrolidine and piperidine leads to profound conformational divergence [[1]]().

  • Piperidine (6-membered): Adopts a rigid chair conformation , which is thermodynamically stable and restricts the spatial orientation of substituents into distinct axial or equatorial vectors 1. This rigidity is highly advantageous for achieving high binding affinity through conformational restriction 1.

  • Pyrrolidine (5-membered): Adopts a more flexible envelope conformation [[1]](). In the case of (3S)-3-(3-fluorophenoxy)pyrrolidine, the ether-linked fluorophenoxy group at the C3 position introduces steric bulk that biases the envelope pucker, optimizing the trajectory of the aromatic ring for target engagement 3.

G A Nitrogen Heterocycle Scaffolds B (3S)-3-(3-fluorophenoxy)pyrrolidine (5-membered) A->B C Piperidine Scaffold (6-membered) A->C D Conformation: Envelope B->D F Base pKa ~ 11.27 LogP ~ 0.46 B->F E Conformation: Chair C->E G Base pKa ~ 11.22 LogP ~ 0.84 C->G

Caption: Structural and physicochemical divergence between pyrrolidine and piperidine scaffolds.

Basicity (pKa) and Lipophilicity (LogP)

Both unsubstituted scaffolds are strongly basic secondary amines. The conjugate acid of pyrrolidine has a pKa of ~11.27, making it slightly more basic than piperidine (pKa ~11.22) 1. This subtle difference is causal: the protonated five-membered ring gains conformational stabilization (staggered C-C bonds) and experiences less steric hindrance during solvation compared to the six-membered ring 45.

However, the introduction of the 3-fluorophenoxy group in (3S)-3-(3-fluorophenoxy)pyrrolidine significantly alters these baseline metrics:

  • Inductive Effect: The electronegative oxygen atom at the C3 position exerts an electron-withdrawing inductive effect, lowering the basicity of the pyrrolidine nitrogen closer to physiological pH. This increases the fraction of unionized drug available for membrane permeation.

  • Lipophilicity: Unsubstituted piperidine is naturally more lipophilic (LogP 0.84) than pyrrolidine (LogP 0.46) 1. However, the addition of the fluorophenoxy moiety dramatically increases the overall lipophilicity (LogD) of the pyrrolidine analog, enhancing potential blood-brain barrier (BBB) penetration, which is critical for CNS targets 16.

Quantitative Comparison Table
Property / Feature(3S)-3-(3-fluorophenoxy)pyrrolidineGeneric Piperidine ScaffoldImpact on Drug Design
Ring Size 5-membered6-memberedDictates spatial vector of substituents 3.
Conformation Envelope (Flexible)Chair (Rigid)Pyrrolidine offers adaptability; Piperidine offers restriction 1.
Base pKa (Unsubstituted) ~11.27~11.22Pyrrolidine is slightly more basic 1.
Lipophilicity (Base LogP) ~0.46 (Unsubstituted)~0.84 (Unsubstituted)Piperidine is inherently more lipophilic 1.
Metabolic Stability Generally resistant to bioreductionSusceptible to specific oxidationsPyrrolidines can offer enhanced metabolic stability 1.

Mechanistic Insights & Receptor Interactions

The 3-phenoxypyrrolidine motif is a highly privileged substructure, frequently utilized in the development of monoamine reuptake inhibitors, muscarinic M3 receptor antagonists, and D2 receptor modulators 789.

The structural causality behind its efficacy lies in the spatial relationship between the basic amine (which forms a critical salt bridge with an aspartate residue in the target receptor) and the aromatic ether.

  • The Role of Fluorine: The meta-fluoro substitution on the phenoxy ring serves a dual purpose. First, it blocks metabolic "soft spots" (e.g., CYP450-mediated aromatic hydroxylation), thereby extending the compound's half-life 1. Second, the highly electronegative fluorine atom can participate in multipolar interactions or halogen bonding within the hydrophobic pockets of target proteins, enhancing binding affinity 10.

  • Target Engagement: In comparative studies, pyrrolidine derivatives often exhibit distinct binding kinetics compared to piperidines. The flexibility of the pyrrolidine ring allows the phenoxy group to optimize lipophilic contacts (e.g., with leucine/isoleucine residues) through induced-fit mechanisms, which can lead to advantageous slow off-rate binding kinetics 78.

Pathway Ligand (3S)-3-(3-fluorophenoxy)pyrrolidine Receptor Target Receptor (e.g., GPCR / Transporter) Ligand->Receptor Binds (Salt Bridge & Pi-Stacking) GProtein Receptor Conformation Shift (Induced Fit) Receptor->GProtein Triggers Effector Prolonged Target Engagement (Slow Off-Rate) GProtein->Effector Enables Response Sustained Pharmacological Response Effector->Response Results In

Caption: Generalized receptor engagement and kinetic modulation by phenoxypyrrolidine derivatives.

Experimental Workflows & Assays

To objectively compare (3S)-3-(3-fluorophenoxy)pyrrolidine against a piperidine analog, a self-validating system of in vitro assays must be employed. Below are the step-by-step methodologies for evaluating these scaffolds.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

Lipophilicity dictates membrane permeability and volume of distribution 1.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: Add 10 µL of the stock solution to a vial containing 1 mL of 1-octanol and 1 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Mechanically shake the vial at 300 rpm for 60 minutes at 25°C to ensure complete partitioning between the aqueous and organic phases.

  • Separation: Centrifuge the mixture at 3,000 x g for 10 minutes to achieve phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and PBS layers. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: LogD7.4 = Log10([Concentration in Octanol] / [Concentration in PBS]).

Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay

Metabolic stability is a critical differentiator; pyrrolidines are often more resistant to specific bioreductions than piperidines 1.

Workflow Step1 Compound Incubation (HLM + NADPH) Step2 Time-Course Sampling (0, 15, 30, 60 min) Step1->Step2 Step3 Reaction Quenching (Cold Acetonitrile) Step2->Step3 Step4 Centrifugation & Protein Precipitation Step3->Step4 Step5 LC-MS/MS Analysis (Parent Depletion) Step4->Step5

Caption: Workflow for an in vitro human liver microsomal (HLM) stability assay.

Step-by-Step Execution:

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: At predetermined time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and calculate the intrinsic clearance (CLint).

Conclusion & Strategic Recommendations

The decision to utilize a (3S)-3-(3-fluorophenoxy)pyrrolidine scaffold over a traditional piperidine ring is a nuanced exercise in rational drug design. While both provide a basic nitrogen essential for target engagement, the pyrrolidine scaffold offers superior conformational adaptability (envelope vs. chair) 111. The strategic placement of the 3-fluorophenoxy group not only fine-tunes the basicity of the amine but also significantly enhances lipophilicity and metabolic stability 1. For drug development professionals targeting CNS receptors or seeking to optimize binding kinetics through induced-fit mechanisms, the functionalized pyrrolidine presents a highly compelling, structurally distinct alternative to the rigid piperidine core.

References

  • Quora. "Which is a stronger base, pyrrolidine or piperidine?" Available at: [Link]

  • Chemistry Stack Exchange. "Which is more basic, piperidine or pyrrolidine and why?" Available at: [Link]

  • MDPI. "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing." Available at:[Link]

  • PMC - NIH. "Design and Synthesis of 56 Shape‐Diverse 3D Fragments." Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Novel Tertiary Amine Muscarinic M3 Receptor Antagonists with Slow Off-Rate Binding Kinetics for Inhaled Once-Daily Treatment of Chronic Obstructive Pulmonary Disease." Available at: [Link]

  • MDPI. "Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity." Available at: [Link]

  • Google Patents. "WO2016100940A1 - Dopamine d2 receptor ligands.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.